1-methyl-1H-indole-6-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-methylindole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAKKGIWURKKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564531 | |
| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21005-45-8 | |
| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21005-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-methyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available chemical and physical properties of 1-methyl-1H-indole-6-carbaldehyde. It is important to note that while extensive searches have been conducted, specific experimental data for this particular isomer, especially concerning its biological activity, is limited in publicly accessible scientific literature. The experimental protocols and pathway diagrams provided are based on general methodologies for related compounds and should be considered illustrative.
Core Chemical Properties
This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, with a methyl group at the 1-position (N1) of the indole ring and a carbaldehyde (formyl) group at the 6-position.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.19 g/mol | - |
| CAS Number | 21005-45-8 | - |
| Appearance | Solid | Assumed based on related compounds |
| Melting Point | 79-81 °C | Experimental data |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the indole ring, a singlet for the aldehyde proton (typically in the range of 9-10 ppm), and a singlet for the N-methyl protons (typically around 3.5-4.0 ppm). The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show resonances for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), carbons of the indole ring, and the N-methyl carbon.
-
IR Spectroscopy: The infrared spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, its synthesis would likely follow a two-step procedure: N-methylation of indole-6-carbaldehyde or formylation of 1-methyl-1H-indole. A general procedure for the formylation of an N-methylated indole, such as the Vilsmeier-Haack reaction, is provided below as a representative example.
General Protocol for Vilsmeier-Haack Formylation of 1-methyl-1H-indole:
Materials:
-
1-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF to 0 °C. Slowly add phosphorus oxychloride dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-methyl-1H-indole in DMF in a separate flask. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and a solution of sodium hydroxide. Stir until the ice has melted and the mixture is basic.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the purified 1-methyl-1H-indole-carbaldehyde. The primary product of this reaction is typically the 3-formyl isomer. Selective synthesis of the 6-formyl isomer would require a different strategy, potentially starting from a pre-functionalized indole.
Caption: Generalized workflow for the synthesis and purification of an indole-carbaldehyde.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways in which this compound may be involved. Indole derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The specific biological function of this particular isomer remains an area for future research.
To illustrate the potential type of signaling pathway that indole derivatives can modulate, a hypothetical pathway is presented below. This diagram is for demonstrative purposes only and does not represent actual data for this compound.
Caption: A hypothetical signaling pathway illustrating potential kinase inhibition by an indole derivative.
Conclusion and Future Directions
This compound is a chemical compound for which basic identifying information is available. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, a specific and optimized synthesis protocol, and, most notably, its biological activity. The provided melting point is a valuable piece of experimental data, but further characterization is necessary for a complete profile.
For researchers and drug development professionals, this compound represents an under-explored area. Future research should focus on:
-
Comprehensive Physicochemical Characterization: Determination of boiling point, solubility in various solvents, and pKa.
-
Optimized Synthesis: Development and publication of a detailed and high-yielding synthetic protocol for the 6-carbaldehyde isomer.
-
Spectroscopic Analysis: Full characterization using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
-
Biological Screening: A broad screening of its biological activity is warranted to identify potential therapeutic applications. This could include cytotoxicity assays against cancer cell lines, antimicrobial assays, and enzyme inhibition studies.
-
Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, SAR studies on derivatives of this compound could lead to the development of more potent and selective compounds.
The indole scaffold continues to be a privileged structure in medicinal chemistry, and the exploration of less-studied isomers like this compound may uncover novel therapeutic agents.
An In-depth Technical Guide to 1-methyl-1H-indole-6-carbaldehyde (CAS Number: 21005-45-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indole-6-carbaldehyde is an aromatic heterocyclic organic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties. This methyl-substituted indole carbaldehyde serves as a key building block and intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its structural features allow for diverse chemical modifications, making it a valuable component in drug discovery and medicinal chemistry.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 21005-45-8 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [2] |
| Melting Point | 79-81 °C | [3] |
| Boiling Point | 318.7 °C at 760 mmHg | [4][5][6] |
| Density | 1.1 g/cm³ | [4] |
| Flash Point | 146.5 °C | [4][5] |
| Solubility | No specific data available. Generally soluble in organic solvents like chloroform and dichloromethane. |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the aldehyde proton (typically in the range of 9-10 ppm), and a singlet for the N-methyl group protons (around 3.5-4.0 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde group (in the downfield region, ~180-190 ppm), aromatic carbons of the indole ring, and the carbon of the N-methyl group.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. Other significant bands will include C-H stretching and bending vibrations for the aromatic and methyl groups.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 159). Fragmentation patterns would be consistent with the indole structure.
Synthesis and Experimental Protocols
This compound can be synthesized through various methods, often involving the formylation of 1-methylindole or the methylation of indole-6-carbaldehyde. Below is a representative experimental protocol for a related transformation which can be adapted for the synthesis of the target compound.
General Experimental Workflow for Indole Synthesis
Example Protocol: Catalytic Vilsmeier-Haack Formylation of Indole
This protocol describes the formylation of indole, which can be adapted for N-methylated indoles.
Materials:
-
Indole (or 1-methylindole)
-
3-methyl-1-phenyl-2-phospholene 1-oxide (catalyst)
-
Anhydrous acetonitrile (solvent)
-
Diethyl bromomalonate (DEBM)
-
N,N-dimethylformamide (DMF) (formylating agent)
-
Phenylsilane (PhSiH₃)
-
2 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an argon atmosphere.
-
Indole (1.0 equiv) and 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv) are added to the flask.
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous acetonitrile is added via syringe to dissolve the solids.
-
Diethyl bromomalonate (1.2 equiv), N,N-dimethylformamide (1.5 equiv), and phenylsilane (1.5 equiv) are added sequentially via syringe.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched by the careful dropwise addition of 2 M NaOH solution.
-
The mixture is diluted with ethyl acetate and transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure product.[7]
Biological Activity and Applications in Drug Development
The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. While specific studies on the biological effects of this compound are not extensively documented in publicly available literature, its role as a synthetic intermediate is crucial for the development of more complex, biologically active molecules.
Indole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. For instance, many kinase inhibitors used in cancer therapy feature an indole or indazole core. The aldehyde functional group on this compound provides a reactive handle for further chemical modifications, such as the formation of Schiff bases, Wittig reactions, or reductive aminations, to generate a library of diverse compounds for biological screening.
Potential Therapeutic Applications of Indole Derivatives:
-
Anticancer: As precursors to kinase inhibitors and other antineoplastic agents.
-
Antimicrobial: Forming the backbone of various antibacterial and antifungal compounds.
-
Anti-inflammatory: Serving as a scaffold for the design of anti-inflammatory drugs.
-
Neurological Disorders: Used in the synthesis of compounds targeting receptors in the central nervous system.[8][9][10]
Logical Relationship of Applications
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is summarized from available safety data sheets.
| Aspect | Precaution | Reference(s) |
| GHS Hazard Statements | H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects. | [3][11] |
| GHS Pictograms | [3] | |
| Signal Word | Warning | [3] |
| Precautionary Statements | P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][11] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat are recommended. | [12][13] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [13] |
Conclusion
This compound is a valuable heterocyclic compound with significant potential in organic synthesis and drug discovery. Its indole core, combined with a reactive aldehyde group, makes it an important building block for the creation of novel molecules with diverse therapeutic applications. While further research is needed to fully elucidate its specific biological activities, its role as a key intermediate is well-established. Researchers and drug development professionals should handle this compound with appropriate safety precautions and can utilize it as a versatile tool in the quest for new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737) [hmdb.ca]
- 6. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-Methyl-1H-indole-6-carboxylic acid | C10H9NO2 | CID 19819261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-methyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methyl-1H-indole-6-carbaldehyde, a substituted indole of interest in synthetic and medicinal chemistry. Due to the specificity of this isomer, this document also incorporates data from closely related indole derivatives to provide a broader context for its chemical properties and potential biological significance. The indole scaffold is a "privileged structure" in drug discovery, known for its presence in a wide array of biologically active compounds.[1]
Core Compound Data
This compound is a solid at room temperature with a molecular weight of 159.18 g/mol . Below is a summary of its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| CAS Number | 21005-45-8 | |
| Appearance | Solid | |
| Melting Point | 79-81 °C | |
| Storage Temperature | 2-8°C |
Spectroscopic and Physicochemical Properties
| Data Type | Inferred/Related Compound Data |
| ¹H NMR | For the related 1-methyl-1H-indole-3-carbaldehyde in CDCl₃, characteristic peaks include a singlet for the aldehyde proton (~10.0 ppm), a singlet for the methyl group (~3.8 ppm), and multiplets for the aromatic protons in the 7.3-8.3 ppm range.[2][3] |
| ¹³C NMR | For 1-methyl-1H-indole-3-carbaldehyde, the aldehyde carbon appears around 184 ppm, with other aromatic and methyl carbons resonating at expected chemical shifts.[2][3] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 159. The parent compound, indole-6-carboxaldehyde, shows a molecular weight of 145.1580.[4] |
| IR Spectroscopy | Expected characteristic bands would include a strong C=O stretch for the aldehyde group (around 1680-1700 cm⁻¹) and C-H stretching for the aromatic and methyl groups. |
| Calculated Properties | For the parent indole-6-carboxaldehyde, the calculated LogP (octanol/water partition coefficient) is 1.498, and the Log of water solubility is -2.74 mol/L.[5] |
Experimental Protocols
Synthesis of this compound
A documented synthesis of this compound involves a two-step process starting from 6-bromoindole.[6]
Step 1: N-methylation of 6-bromoindole
-
Add 5.00 g of 6-bromoindole to 25 ml of N,N-dimethylformamide (DMF).
-
In the presence of 1.12 g of sodium hydride (60% purity), add 4.37 g of iodomethane to the mixture.
-
Stir the resulting mixture for 1 hour at room temperature to yield 6-bromo-1-methylindole.
Step 2: Formylation of 6-bromo-1-methylindole
-
Dissolve 2.10 g of 6-bromo-1-methylindole in 21 ml of diethyl ether.
-
Under a nitrogen atmosphere, dropwise add 7.0 ml of a 1.5M n-hexane solution of n-butyllithium at -45° to -40° C.
-
Stir the mixture for 1 hour at room temperature.
-
Add 1.46 g of N,N-dimethylformamide to the reaction mixture at -30° to -20° C.
-
Allow the temperature of the reaction mixture to rise to room temperature.
-
Add 30 ml of water and 10 ml of ethyl acetate, then adjust the pH to 8.0 with dilute hydrochloric acid.
-
Separate the organic layer, wash with water and a saturated aqueous sodium chloride solution, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the residue by column chromatography (eluent: n-hexane/ethyl acetate = 10/1) to obtain 1.09 g of 6-formyl-1-methylindole (this compound) as a light brown solid.[6]
General Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve a small sample (5-10 mg) of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
Infrared (IR) Spectroscopy : Obtain the IR spectrum of the solid compound using an ATR-FTIR spectrometer to identify characteristic functional group vibrations.
-
Mass Spectrometry (MS) : Analyze the compound using an ESI-MS or GC-MS system to determine the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
The indole nucleus is a fundamental component of many natural and synthetic molecules with significant biological activity.[7] Indole derivatives have been investigated for a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[8]
While the specific biological targets and signaling pathways for this compound have not been extensively studied, many substituted indoles are known to act as inhibitors of various protein kinases. Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of cancer, making them important targets for drug development.
Below is a generalized diagram illustrating how an indole-based inhibitor might interrupt a cancer-related signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate. While detailed biological data for this specific molecule is limited, its structural similarity to a class of compounds with broad pharmacological activities suggests its potential for further investigation in drug discovery and development. The experimental protocols provided herein offer a foundation for its synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Indole-6-carboxaldehyde [webbook.nist.gov]
- 5. Indole-6-carboxaldehyde (CAS 1196-70-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. prepchem.com [prepchem.com]
- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
An In-depth Technical Guide on the Spectroscopic Data of 1-methyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indole-6-carbaldehyde is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core component of many biologically active natural products and synthetic pharmaceuticals. The introduction of a methyl group at the N1 position and a carbaldehyde group at the C6 position can significantly influence the molecule's electronic properties, reactivity, and biological activity. This document aims to provide a comprehensive overview of the expected spectroscopic characteristics of this compound, which are crucial for its synthesis, identification, and characterization in a research and development setting.
Predicted Spectroscopic Data
Due to the absence of specific published data for this compound, the following tables summarize the expected spectroscopic data. These predictions are based on the analysis of closely related and isomeric compounds, such as 1-methyl-1H-indole-3-carbaldehyde and indole-6-carboxaldehyde.
Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum of this compound in a solvent like CDCl₃ would likely exhibit the following signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-C=O | 9.9 - 10.1 | s | - |
| H-7 | 7.9 - 8.1 | s | - |
| H-5 | 7.7 - 7.9 | d | ~8.0 |
| H-4 | 7.5 - 7.7 | d | ~8.0 |
| H-2 | 7.2 - 7.4 | d | ~3.0 |
| H-3 | 6.5 - 6.7 | d | ~3.0 |
| N-CH₃ | 3.7 - 3.9 | s | - |
Predicted ¹³C NMR Spectral Data
The anticipated carbon-13 NMR spectral data for this compound are presented below.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 190 - 193 |
| C-7a | 137 - 139 |
| C-3a | 135 - 137 |
| C-6 | 130 - 132 |
| C-2 | 128 - 130 |
| C-5 | 122 - 124 |
| C-4 | 120 - 122 |
| C-3 | 102 - 104 |
| C-7 | 110 - 112 |
| N-CH₃ | 32 - 34 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aldehyde C-H Stretch | 2850 - 2820 and 2750 - 2720 | Medium |
| C=O Stretch (Aldehyde) | 1700 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-N Stretch | 1360 - 1250 | Medium |
Predicted Mass Spectrometry Data
For mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of C₁₀H₉NO (159.18 g/mol ). Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) and the methyl group (-CH₃).
| m/z | Predicted Fragment |
| 159 | [M]⁺ |
| 158 | [M-H]⁺ |
| 130 | [M-CHO]⁺ |
| 116 | [M-CHO-CH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of indole derivatives, which can be adapted for this compound.
Synthesis of this compound
A plausible synthetic route would involve the N-methylation of indole-6-carbaldehyde.
Materials:
-
Indole-6-carboxaldehyde
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or similar strong base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of indole-6-carboxaldehyde in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use standard parameters with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically requiring a larger number of scans. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or electron ionization (EI) are common techniques.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and characterization of a target compound like this compound.
Caption: Generalized workflow for synthesis and characterization.
Caption: Logic of spectroscopic analysis for structural confirmation.
Navigating the Spectral Landscape: An In-Depth Technical Guide to the NMR Analysis of 1-methyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of 1-methyl-1H-indole-6-carbaldehyde. Due to the limited availability of experimental spectral data in public databases for this specific isomer, this guide utilizes predicted ¹H and ¹³C NMR data as a reference. These predictions, generated from advanced computational algorithms, offer valuable insights into the expected spectral characteristics of the molecule. This document also outlines detailed experimental protocols for acquiring high-quality NMR spectra and presents the data in a clear, tabular format for ease of interpretation and comparison.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were obtained from computational models and should be considered as estimations. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.15 | d | 3.1 |
| H-3 | 6.55 | d | 3.1 |
| H-4 | 7.95 | d | 8.2 |
| H-5 | 7.58 | dd | 8.2, 1.5 |
| H-7 | 7.90 | s | - |
| N-CH₃ | 3.80 | s | - |
| CHO | 10.05 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| C-2 | 129.5 |
| C-3 | 102.0 |
| C-3a | 137.8 |
| C-4 | 121.0 |
| C-5 | 124.5 |
| C-6 | 131.0 |
| C-7 | 120.0 |
| C-7a | 130.5 |
| N-CH₃ | 33.0 |
| CHO | 192.0 |
Experimental Protocols for NMR Spectral Analysis
To obtain high-quality experimental NMR data for this compound, the following detailed protocols for sample preparation and instrument operation should be followed.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Sample Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, the residual solvent peak can often be used for calibration.
NMR Instrument Parameters and Data Acquisition
The following are general guidelines for setting up NMR experiments on a standard spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be adjusted for optimal results.
-
Locking and Shimming:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for sharp resonance lines.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient for good resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans.
-
Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans are usually adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).
-
Spectral Width (SW): A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio. The acquisition time can be significant.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR correlation and a general workflow for NMR spectral analysis.
Caption: Chemical structure of this compound with atom numbering.
Caption: General workflow for NMR spectral analysis.
Spectroscopic Analysis of 1-methyl-1H-indole-6-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for 1-methyl-1H-indole-6-carbaldehyde. Due to the limited availability of specific experimental data for this exact compound, this guide utilizes data from closely related analogs and established spectroscopic principles to provide a comprehensive analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this and similar indole derivatives.
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of aromatic aldehydes and indole compounds.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Methyl C-H Stretch |
| ~2850-2820 | Medium | Aldehyde C-H Stretch (Fermi Resonance Doublet) |
| ~2750-2720 | Medium | Aldehyde C-H Stretch (Fermi Resonance Doublet) |
| ~1705-1685 | Strong | C=O Carbonyl Stretch (Aromatic Aldehyde)[1][2] |
| ~1610-1580 | Medium-Strong | Aromatic C=C Stretch |
| ~1470-1450 | Medium | Aromatic C=C Stretch |
| ~1380-1370 | Medium | Methyl C-H Bend |
| ~880-800 | Strong | C-H Out-of-plane Bending (Substituted Benzene) |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The following data is based on the fragmentation of a closely related isomer, 1-methyl-1H-indole-3-carbaldehyde, and general principles of indole aldehyde fragmentation.[4] The molecular weight of this compound is 159.18 g/mol .
| m/z | Relative Intensity (%) | Proposed Fragment |
| 159 | High | [M]⁺ (Molecular Ion) |
| 158 | High | [M-H]⁺ |
| 130 | Medium | [M-CHO]⁺ |
| 103 | Low | [M-CHO-HCN]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[5]
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and calibrated.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Perform a baseline correction and peak picking.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology: Electron Ionization is a hard ionization technique that provides detailed fragmentation patterns.[6][7][8]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to deduce the structure of the compound.
Visualization of Key Spectroscopic Data
The following diagrams illustrate the logical relationships of the key data points obtained from IR and MS analysis.
Caption: Workflow for functional group assignment from key IR peaks.
Caption: Proposed fragmentation pathway for this compound.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. as.uky.edu [as.uky.edu]
- 8. rroij.com [rroij.com]
Discovery and Isolation of Novel Indole-6-Carbaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the various substituted indoles, indole-6-carbaldehydes represent a promising class of molecules with potential applications in drug discovery and development. Their unique electronic and structural features make them valuable intermediates for the synthesis of more complex heterocyclic systems and potential modulators of key cellular signaling pathways. This technical guide provides an in-depth overview of the discovery, isolation, synthesis, and biological evaluation of novel indole-6-carbaldehydes, with a focus on experimental protocols and data presentation for researchers in the field.
Discovery and Isolation of Indole-6-Carbaldehydes from Natural Sources
While the indole scaffold is widespread in nature, the discovery of novel indole-6-carbaldehydes is a developing area of research. Marine organisms, particularly sponges, have proven to be a rich source of halogenated indole derivatives, some of which feature the 6-substituted pattern. For instance, various bromoindole alkaloids have been isolated from the sub-Arctic sponge Geodia barretti[1][2]. The isolation of these compounds often involves bioactivity-guided fractionation of the organism's crude extract.
Although a specific detailed protocol for a novel indole-6-carbaldehyde from a natural source is not extensively documented in current literature, the following experimental protocol for the isolation of bromoindole alkaloids from Geodia barretti provides a representative and adaptable methodology for researchers targeting similar compounds[3][4].
Experimental Protocol: Isolation of Bromoindole Alkaloids from Geodia barretti
This protocol is adapted from methodologies described for the isolation of bromoindoles from the marine sponge Geodia barretti[3][4].
1. Extraction:
-
Lyophilized and ground sponge tissue is extracted exhaustively with a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure.
2. Solvent Partitioning (Modified Kupchan Method):
-
The crude extract is resuspended in a 9:1 (v/v) mixture of MeOH and water.
-
This solution is then sequentially partitioned against solvents of increasing polarity, such as hexane, chloroform (CHCl₃), and n-butanol (n-BuOH), to yield fractions with differing polarity.
3. Chromatographic Purification:
-
The fractions showing promising bioactivity or containing compounds of interest (as determined by preliminary analysis such as thin-layer chromatography or LC-MS) are subjected to further purification.
-
Vacuum Liquid Chromatography (VLC): The active fraction (e.g., the CHCl₃ fraction) is often first fractionated on a silica gel column using a stepwise gradient of solvents, such as hexane, ethyl acetate (EtOAc), and MeOH.
-
High-Performance Liquid Chromatography (HPLC): Sub-fractions from VLC are then purified by reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient elution system, for example, with acetonitrile (CH₃CN) and water, often with a small percentage of trifluoroacetic acid (TFA) as a modifier, is typically employed to isolate pure compounds.
-
Fractions from each chromatographic step are monitored by an appropriate method (e.g., UV absorbance, TLC, or LC-MS) to guide the isolation of the target molecules.
4. Structure Elucidation:
-
The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (C=O) and N-H bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the indole ring system.
-
Synthesis of Novel Indole-6-Carbaldehydes
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction introduces a formyl (-CHO) group onto the indole ring, and while it typically occurs at the C3 position, it can be directed to other positions, including C6, depending on the substitution pattern of the starting indole.
Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Indole
This protocol provides a general procedure for the Vilsmeier-Haack formylation, which can be adapted for the synthesis of various indole-6-carbaldehydes from the corresponding 5-substituted indoles.
1. Reagents and Materials:
-
Substituted Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
2. Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: In a separate flask, dissolve the substituted indole in a minimal amount of anhydrous DMF. Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated solution of sodium carbonate or sodium hydroxide until the pH is basic. The product may precipitate at this stage. Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or EtOAc). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Quantitative Data of Novel Indole-6-Carbaldehydes and Related Derivatives
The following tables summarize the spectroscopic data for a selection of synthesized indole carbaldehyde derivatives. While specific data for a wide range of novel indole-6-carbaldehydes is an emerging area of research, the data for related indole-3-carbaldehydes and substituted indoles provide a valuable reference for the characterization of new compounds.
Table 1: ¹H NMR Spectroscopic Data of Selected Indole Carbaldehyde Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Indole-3-carbaldehyde | DMSO-d₆ | 12.11 (brs, 1H, NH), 9.94 (s, 1H, CHO), 8.27 (s, 1H, H-2), 8.09 (d, J = 7.6 Hz, 1H, H-4), 7.51 (d, J = 7.8 Hz, 1H, H-7), 7.29-7.19 (m, 2H, H-5, H-6)[5] |
| 6-Bromoindole-3-carbaldehyde | Not specified | Not specified in snippets |
| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H, CHO), 8.35 (d, J = 6.6 Hz, 1H, H-4), 7.69 (s, 1H, H-2), 7.50 – 7.33 (m, 3H, Ar-H), 3.90 (s, 3H, N-CH₃)[6] |
| 1-Ethyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H, CHO), 8.31 (d, J = 8.2 Hz, 1H, H-4), 7.75 (s, 1H, H-2), 7.38 (t, J = 7.5 Hz, 1H, H-6), 7.36 – 7.33 (m, 1H, H-5), 7.31 (d, J = 7.1 Hz, 1H, H-7), 4.24 (q, J = 7.3 Hz, 2H, N-CH₂), 1.56 (t, J = 7.3 Hz, 3H, CH₃)[6] |
| 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde | CDCl₃ | 10.1 (s, 1H, CHO), 8.95-7.11 (m, 4H, Ar-H), 7.1 (s, 1H, H-2), 4.27 (s, 2H, COCH₂)[7] |
| N-((5-bromo-1H-indol-3-yl)methylene)-5-Phenylthiazole-2-amine | CDCl₃ | 11.09 (s, 1H, NH), 8.53 (s, 1H, CH=N), 7.86-7.13 (m, 8H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data of Selected Indole Carbaldehyde Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Indole-3-carbaldehyde | CDCl₃ | 185.34 (CHO), 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[6] |
| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.43 (CHO), 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 (N-CH₃)[6] |
| 1-Ethyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.47 (CHO), 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89 (N-CH₂), 15.05 (CH₃)[6] |
| N-((5-bromo-1H-indol-3-yl)methylene)-5-Phenylthiazole-2-amine | CDCl₃ | 166.3, 159.8, 142.9, 135.4, 132.2, 129.7, 128.7, 128.5, 127.9, 126.1, 124.2, 120.1, 118.8, 113.1, 112.8, 102.1 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Selected Indole Carbaldehyde Derivatives
| Compound | Ionization Mode | [M+H]⁺ or M⁺ (m/z) | IR (KBr, cm⁻¹) |
| Indole-3-carbaldehyde | ESI-MS | 146 | Not specified |
| 1-Methyl-1H-indole-3-carbaldehyde | ESI-MS | 160 | Not specified |
| 1-Ethyl-1H-indole-3-carbaldehyde | ESI-MS | 174 | Not specified |
| 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde | Elemental Analysis | C₁₁H₈ClNO₂ | 3055-2568 (Ar-H), 1601.15 (C=O)[7] |
| N-((5-bromo-1H-indol-3-yl)methylene)-5-Phenylthiazole-2-amine | LCMS | 382.97 | Not specified |
Biological Activity and Signaling Pathways
Indole derivatives are known to modulate a variety of cellular signaling pathways, many of which are implicated in cancer and inflammatory diseases. While research specifically on indole-6-carbaldehydes is emerging, studies on related indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have provided significant insights into their potential mechanisms of action. These compounds have been shown to target key signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways[7][8][9].
Indole-6-carboxaldehyde itself has been shown to possess protective effects against oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis in C2C12 skeletal myoblasts[10]. This suggests a role for indole-6-carbaldehyde in modulating cellular responses to oxidative stress, a process that is central to many pathological conditions.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Studies on I3C and DIM have demonstrated their ability to inhibit this pathway at multiple levels[7][8]. These compounds can suppress the phosphorylation and activation of Akt, a key kinase in the pathway, and subsequently inhibit the downstream effector mTOR[7]. This leads to the induction of apoptosis and the inhibition of cancer cell proliferation. Synthetic indole derivatives have also been designed to target this pathway, showing promise as potential anticancer agents[5][11][12].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK pathway is often hyperactivated in various cancers. Several indole alkaloids have been shown to exert their anticancer effects by modulating the MAPK signaling pathway[9]. For example, some indole derivatives can inhibit the phosphorylation of key MAPK components like ERK, JNK, and p38, leading to cell cycle arrest and apoptosis in cancer cells.
Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel indole-6-carbaldehyde derivatives as potential therapeutic agents.
Conclusion
Novel indole-6-carbaldehydes and their derivatives represent a promising and underexplored area of medicinal chemistry. Their synthesis, primarily through methods like the Vilsmeier-Haack reaction, provides a versatile platform for the generation of diverse molecular architectures. While the natural occurrence of these specific compounds is still being investigated, the rich chemical diversity of marine organisms suggests they are a promising source for future discoveries. The demonstrated biological activities of related indole compounds, particularly their ability to modulate key cancer-related signaling pathways such as PI3K/Akt/mTOR and MAPK, highlight the therapeutic potential of the indole-6-carbaldehyde scaffold. This technical guide provides a foundational resource for researchers to further explore the discovery, synthesis, and biological characterization of this intriguing class of molecules.
References
- 1. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Frontiers of 1-Methyl-1H-indole-6-carbaldehyde: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indole-6-carbaldehyde, a member of the diverse indole family, presents a scaffold of significant interest in medicinal chemistry and drug development. This technical whitepaper provides a comprehensive theoretical and practical overview of this compound, consolidating data on its electronic structure, spectroscopic properties, and potential synthesis. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel indole derivatives for therapeutic applications.
Introduction
Indole and its derivatives are ubiquitous in biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. The substituent pattern on the indole ring profoundly influences its biological activity. The introduction of a methyl group at the N1 position and a carbaldehyde group at the C6 position of the indole nucleus creates a unique electronic and steric profile, making this compound a compelling candidate for further investigation in drug discovery programs. This document outlines the theoretical underpinnings of its molecular structure and spectroscopic characteristics, alongside detailed experimental protocols for its synthesis and analysis.
Theoretical Studies: A Computational Approach
While specific theoretical studies on this compound are not extensively available in the public domain, we can extrapolate from computational analyses of structurally similar indole derivatives to predict its properties. Density Functional Theory (DFT) is a powerful tool for this purpose.
Computational Methodology
A robust computational protocol for analyzing this compound would involve the following steps:
-
Geometry Optimization: The molecular geometry would be optimized using DFT with a functional such as B3LYP, CAM-B3LYP, or M06-2X. A suitable basis set, for instance, 6-311++G(d,p), should be employed to ensure accuracy. This process identifies the most stable conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption (UV-Vis) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
The following diagram illustrates a typical computational workflow for theoretical studies of organic molecules.
Predicted Molecular Properties
Based on analyses of related indole aldehydes, the following properties for this compound can be anticipated.
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.19 g/mol | - |
| Optimized Geometry | Planar indole ring with the aldehyde group slightly out of plane | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Dipole Moment | ~3-4 D | DFT Calculation |
| HOMO-LUMO Energy Gap | ~4-5 eV | DFT Calculation |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis can be approached in two primary steps: N-methylation of a suitable indole precursor followed by formylation, or formylation followed by N-methylation. A common and effective method for formylation is the Vilsmeier-Haack reaction.
This protocol assumes the availability of indole-6-carbaldehyde.
-
Materials: Indole-6-carbaldehyde, sodium hydride (NaH) (60% dispersion in mineral oil), dimethylformamide (DMF), methyl iodide (CH₃I), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon) at 0 °C, add a solution of indole-6-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
This protocol starts with 1-methyl-1H-indole.
-
Materials: 1-Methyl-1H-indole, phosphorus oxychloride (POCl₃), dimethylformamide (DMF), dichloromethane (DCM), sodium acetate, water.
-
Procedure:
-
In a three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-methyl-1H-indole (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., hexane/ethyl acetate) to afford this compound.
-
The following diagram outlines the Vilsmeier-Haack reaction pathway.
Physicochemical Characteristics of N-Methylated Indole Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-methylated indole aldehydes. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. N-methylation can significantly alter a molecule's properties, including its solubility, metabolic stability, and target-binding affinity. This guide presents key quantitative data, detailed experimental protocols for their synthesis and characterization, and a visual representation of a typical experimental workflow.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of selected N-methylated indole aldehydes and the parent N-methylindole for comparative purposes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility |
| N-Methylindole | C9H9N | 131.17 | --- | 133 (at 26 mmHg)[1] | 1.051[1] | Insoluble in water; Soluble in common organic solvents[1] |
| 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | 159.19 | 134–136 | --- | --- | --- |
| syn-1-Methylindole-3-carboxaldehyde Oxime | C10H10N2O | 174.20 | 134–136[2] | --- | --- | --- |
Spectroscopic Characteristics
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of N-methylated indole aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃):
| Compound | Chemical Shift (δ, ppm) |
| N-Methylindole | 7.63 (d, J = 7.9 Hz, 1H), 7.31 (d, J = 8.2 Hz, 1H), 7.24–7.18 (m, 1H), 7.13–7.08 (m, 1H), 7.02 (d, J = 3.1 Hz, 1H), 6.48 (d, J = 3.1 Hz, 1H), 3.75 (s, 3H)[1] |
| anti-1-Methylindole-3-carboxaldehyde Oxime (in DMSO-d₆) | 10.50 (s, 1H), 8.21 (s, 1H), 7.96 (d, 1H, J = 7.9 Hz), 7.57 (s, 1H), 7.43 (d, 1H, J = 8.2 Hz), 7.21 (ddd, 1H, J = 8.2, 7.0, 1.2 Hz), 7.13 (m, 1H), 3.75 (s, 3H, Me)[2] |
¹³C NMR (in CDCl₃):
| Compound | Chemical Shift (δ, ppm) |
| N-Methylindole | 136.6, 128.7, 128.4, 121.4, 120.8, 119.2, 109.1, 100.8, 32.7[1] |
| anti-1-Methylindole-3-carboxaldehyde Oxime (in DMSO-d₆) | 144.0, 137.2, 131.9, 124.5, 121.8, 121.4, 120.1, 109.9, 108.5, 32.5 (Me)[2] |
Infrared (IR) Spectroscopy
The IR spectrum of N-methylated indole aldehydes is characterized by specific vibrational modes. For 1-methyl-1H-indole-3-carbaldehyde, the spectrum would prominently feature a strong carbonyl (C=O) stretching band, typically in the region of 1650-1700 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic and methyl groups, and C=C stretching of the indole ring.
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of indole derivatives are characterized by bands in the ultraviolet region. For 1-methylindole, UV-Vis spectra have been recorded in water and ethanol.[3] The introduction of a formyl group at the 3-position is expected to cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system.
Experimental Protocols
Synthesis of N-Methylated Indole Aldehydes
A common and practical method for the N-methylation of indole-3-carboxaldehyde involves the use of dimethyl carbonate (DMC) as a methylation agent.[4] This method is advantageous due to the low toxicity of DMC compared to traditional methylating agents like methyl iodide or dimethyl sulfate.
Materials:
-
Indole-3-carboxaldehyde
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
tert-Butyl methyl ether (TBME)
-
Water
Procedure:
-
Combine indole-3-carboxaldehyde (e.g., 20 mmol), potassium carbonate (1.5 g), and DMF (20 mL) in a round-bottom flask.
-
Add dimethyl carbonate (5.2 mL, 61 mmol) to the mixture.
-
Heat the mixture to reflux (approximately 130 °C).
-
Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3.5 hours.[4]
-
After completion, cool the reaction mixture to approximately 3 °C.
-
Slowly add 60 mL of ice-cold water. The product may precipitate as an oily suspension.
-
Extract the product with TBME (60 mL).
-
Wash the organic layer with water (2 x 50 mL).
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the N-methylated indole aldehyde.[4]
Another effective method utilizes phenyl trimethylammonium iodide (PhMe₃NI) as the methylating agent with cesium carbonate (Cs₂CO₃) as the base in toluene.[5][6]
Materials:
-
Indole-3-carboxaldehyde
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate (EtOAc)
-
2 N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vial, place the indole-3-carboxaldehyde (1 equivalent), PhMe₃NI (2.5 equivalents), and Cs₂CO₃ (2 equivalents).[6]
-
Evacuate the vial and backfill with an inert gas (e.g., argon) three times.
-
Add toluene (to a concentration of 0.23 M) via syringe and repeat the evacuation and backfilling cycles.[6]
-
Heat the reaction mixture to 120 °C for 11-23 hours.[6]
-
After cooling to room temperature, add 2 N HCl until gas evolution ceases.
-
Extract the product with EtOAc (3 x 10-15 mL).
-
Wash the combined organic extracts with 2 N HCl (2 x 3 mL) and then with brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[6]
Characterization Workflow
Caption: Workflow for the synthesis and characterization of N-methylated indole aldehydes.
Biological Relevance and Potential Signaling Pathways
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs, including the anti-cancer agent indole-3-carbinol and the psychoactive compound ibogaine.[7][8] N-methylation of the indole nitrogen can have profound effects on the biological activity of these molecules. For instance, it can enhance metabolic stability by blocking N-glucuronidation, improve cell permeability, and alter receptor binding affinity.
While specific signaling pathways for simple N-methylated indole aldehydes are not extensively detailed in the literature, their structural similarity to biologically active indoles suggests potential interactions with various cellular targets. For example, indole derivatives are known to interact with:
-
Aryl Hydrocarbon Receptor (AhR): Indole-3-carbinol and its metabolites are well-known modulators of AhR signaling.
-
Nuclear Receptors: Some indole compounds can modulate the activity of nuclear receptors such as estrogen receptors (ERs) and peroxisome proliferator-activated receptors (PPARs).
-
Kinases: A wide range of kinase inhibitors incorporate the indole scaffold.
-
Microtubules: Indole derivatives can act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.
The introduction of a methyl group on the indole nitrogen and an aldehyde at the C3 position creates a unique molecule with potential for novel biological activities. The aldehyde group, in particular, can participate in covalent interactions with biological nucleophiles, such as cysteine residues in proteins, potentially leading to irreversible inhibition of target enzymes.
Caption: Potential role of N-methylated indole aldehydes in a drug discovery context.
This guide provides a foundational understanding of the physicochemical properties of N-methylated indole aldehydes. Further research into a broader range of substituted analogues will undoubtedly uncover novel structure-activity relationships and expand their potential applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Ibogaine - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 1-methyl-1H-indole-6-carbaldehyde from 1-methylindole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-methyl-1H-indole-6-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from 1-methylindole. Due to the inherent electronic properties of the indole ring, direct formylation at the C6 position is challenging, with electrophilic substitution favoring the C3 position. Therefore, a robust two-step synthetic pathway is presented. This process involves the regioselective bromination of 1-methylindole at the C6 position, followed by a lithium-halogen exchange and subsequent formylation. This application note includes detailed experimental protocols, a summary of quantitative data, and workflow diagrams to ensure procedural clarity and reproducibility.
Introduction
Indole-6-carbaldehydes are key intermediates in the synthesis of a variety of biologically active compounds. The presence of the aldehyde functional group at the 6-position of the indole nucleus allows for diverse chemical modifications, making it a crucial scaffold in the development of novel therapeutics. The N-methylation of the indole ring, as seen in this compound, can further modulate the pharmacological properties of the final compounds. This protocol details an efficient and reliable method to access this important synthetic intermediate from the readily available starting material, 1-methylindole.
Overall Reaction Scheme
The synthesis of this compound from 1-methylindole is achieved in a two-step process:
-
Step 1: Regioselective Bromination. 1-methylindole is first brominated at the C6 position to yield 6-bromo-1-methyl-1H-indole.
-
Step 2: Formylation via Lithium-Halogen Exchange. The resulting 6-bromo-1-methyl-1H-indole undergoes a lithium-halogen exchange followed by quenching with a formylating agent, N,N-dimethylformamide (DMF), to produce the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of 6-bromo-1-methyl-1H-indole
Materials:
-
1-methylindole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-methylindole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-bromo-1-methyl-1H-indole.
Step 2: Synthesis of this compound
Materials:
-
6-bromo-1-methyl-1H-indole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-bromo-1-methyl-1H-indole (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for another 2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a solid.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-methylindole | 6-bromo-1-methyl-1H-indole | N-Bromosuccinimide (NBS) | Acetonitrile | 0 to RT | 2-4 | 75-85 |
| 2 | 6-bromo-1-methyl-1H-indole | This compound | n-BuLi, DMF | THF | -78 to RT | 3-4 | 60-70 |
Table 2: Spectroscopic Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-methylindole | C₉H₉N | 131.18 | 7.63 (d, J=7.9 Hz, 1H), 7.29 (t, J=7.6 Hz, 1H), 7.21-7.15 (m, 2H), 7.08 (d, J=3.1 Hz, 1H), 6.48 (d, J=3.1 Hz, 1H), 3.79 (s, 3H) | 136.9, 128.8, 128.6, 121.4, 120.8, 119.2, 109.2, 100.9, 32.8 |
| 6-bromo-1-methyl-1H-indole | C₉H₈BrN | 210.07 | 7.74 (s, 1H), 7.47 (d, J=8.4 Hz, 1H), 7.20 (dd, J=8.4, 1.7 Hz, 1H), 6.98 (d, J=3.1 Hz, 1H), 6.40 (d, J=3.1 Hz, 1H), 3.75 (s, 3H) | 137.4, 130.1, 123.5, 122.4, 121.9, 115.5, 112.1, 101.2, 32.9 |
| This compound | C₁₀H₉NO | 159.19 | 9.98 (s, 1H), 7.95 (s, 1H), 7.70 (d, J=8.2 Hz, 1H), 7.58 (dd, J=8.2, 1.4 Hz, 1H), 7.18 (d, J=3.1 Hz, 1H), 6.62 (d, J=3.1 Hz, 1H), 3.84 (s, 3H) | 192.1, 137.9, 136.2, 131.0, 124.0, 121.2, 119.8, 109.9, 102.1, 33.2 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
The regioselectivity of the initial bromination step is crucial for the success of this synthetic route. The rationale behind the two-step approach is illustrated in the following diagram.
Caption: Logic diagram illustrating the synthetic strategy.
Conclusion
The described two-step protocol provides a reliable and reproducible method for the synthesis of this compound from 1-methylindole. While direct C6-formylation is not feasible, the presented pathway involving regioselective bromination and subsequent lithium-halogen exchange offers an effective solution for accessing this important building block. The detailed experimental procedures and compiled data will be a valuable resource for researchers in organic synthesis and drug discovery.
Application Notes and Protocols for the Formylation of 1-Methylindole
Introduction
The formylation of indoles is a fundamental transformation in organic synthesis, yielding indole-3-carboxaldehydes which are pivotal intermediates in the creation of a vast array of biologically active compounds and pharmaceuticals. The Vilsmeier-Haack reaction stands as a versatile and extensively utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction facilitates the introduction of a formyl group (-CHO) onto the indole ring, predominantly at the C3 position. The process involves the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic reagent is then attacked by the electron-rich indole nucleus, forming an iminium intermediate that, upon aqueous work-up, hydrolyzes to the corresponding aldehyde.[1][2][3] This document provides a comprehensive protocol for the formylation of 1-methylindole.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of indole and its derivatives, offering a comparative overview for researchers.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | - | - |
Data sourced from reference[1].
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylindole
This protocol details the synthesis of 1-methylindole-3-carboxaldehyde via the Vilsmeier-Haack reaction.
Materials:
-
1-Methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated aqueous sodium acetate solution
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottomed flask
-
Sealed mechanical or magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice bath
-
Heating mantle or steam bath
-
Beaker (large enough to accommodate the reaction mixture and ice)
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place anhydrous dimethylformamide.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride dropwise with stirring, maintaining the temperature to control the exothermic reaction.[4]
-
After the addition is complete, allow the mixture to stir for a designated period to ensure the complete formation of the Vilsmeier reagent (a yellow-green precipitate may form).[4]
-
-
Formylation Reaction:
-
To the pre-formed Vilsmeier reagent, add a solution of 1-methylindole in a suitable solvent (or neat if liquid) dropwise with continuous stirring.
-
Once the addition of 1-methylindole is complete, heat the reaction mixture on a steam bath or with a heating mantle and continue stirring for approximately 2 hours. The precipitate should redissolve upon heating.[4]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over a large volume of crushed ice in a beaker with vigorous stirring.[4]
-
Neutralize the resulting solution to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution. The product, 1-methylindole-3-carboxaldehyde, should precipitate as a crystalline solid.[4]
-
Allow the mixture to stand, preferably in a refrigerator overnight, to ensure complete precipitation.[4]
-
Collect the precipitate by suction filtration using a Büchner funnel.
-
Wash the collected solid several times with cold water on the filter to remove any inorganic impurities.[4]
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.
-
Dry the purified product under vacuum to obtain 1-methylindole-3-carboxaldehyde as a solid.
-
Visualizations
Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway for 1-methylindole formylation.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 1-methylindole-3-carboxaldehyde.
References
Vilsmeier-Haack Formylation of N-Methylated Indoles: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Vilsmeier-Haack reaction offers a powerful and versatile method for the formylation of electron-rich heterocyclic compounds, including N-methylated indoles. This reaction introduces a formyl group (-CHO), typically at the C3 position of the indole ring, yielding N-methylindole-3-carboxaldehydes. These products are valuable intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The N-methylation of indoles can significantly impact their physicochemical and pharmacokinetic properties, such as aqueous solubility and lipophilicity, which are critical considerations in drug design.[2] The Vilsmeier-Haack reaction provides a direct and efficient route to functionalize these important building blocks.
The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][3] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich N-methylated indole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[1][4]
Application Notes
The Vilsmeier-Haack formylation is a robust reaction applicable to a variety of N-methylated indole substrates. The presence of the N-methyl group does not significantly hinder the reaction and, in some cases, can simplify the product profile by preventing N-formylation, which can be a side reaction with unsubstituted indoles. The regioselectivity of the formylation is predominantly at the C3 position, driven by the high electron density at this position in the indole ring.[5][6]
However, in cases where the C3 position is blocked, formylation can occur at other positions, such as the C2-methyl group in 1,2,3-trimethylindole, leading to the formation of 2-(1,3-dimethylindol-2-yl)acetaldehyde.[7] The reaction conditions are generally mild, though heating may be required for less reactive substrates.[8] The choice of solvent and the stoichiometry of the reagents can influence the reaction outcome and yield. While DMF is the most common formylating agent, other N,N-disubstituted formamides can also be employed.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various N-methylated and related indole derivatives, providing a comparative overview.
| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |
| N-Methyl-1,2,3,4-tetrahydrocarbazole | POCl₃, DMF | 120 | - | 9-Methyl-1,2,3,4-tetrahydrocarbazole-1-carbaldehyde & other products | Moderate |
| 1,2,3-Trimethylindole | POCl₃, DMF | Room Temp | 2 | 2-(1,3-Dimethylindol-2-yl)acetaldehyde | >80 |
| Indole | POCl₃, DMF | 0 to 85 | 6 | Indole-3-carboxaldehyde | 96[9] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 1-Formyl-3-methylindole & 2-Formyl-3-methylindole | 71 & 22.5[9] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 4-Methylindole-3-carboxaldehyde | 90[9] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | - | 5-Methylindole-3-carboxaldehyde | -[9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the reaction, the following diagrams illustrate the chemical pathways and a general experimental workflow.
Caption: Vilsmeier-Haack reaction mechanism on N-methylated indoles.
Caption: General experimental workflow for Vilsmeier-Haack formylation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of N-Methylated Indoles
This protocol is a generalized procedure adapted from various sources for the formylation of N-methylated indoles.[10]
Materials:
-
N-methylated indole derivative (1 equivalent)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3 equivalents)
-
Ice
-
Sodium hydroxide (NaOH) solution or sodium carbonate (for neutralization)
-
Ethyl acetate or other suitable organic solvent (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous DMF. Cool the flask to 0°C in an ice-salt bath. Add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10°C. After the addition is complete, stir the mixture for an additional 30-60 minutes at 0°C.
-
Reaction with N-Methylated Indole: Dissolve the N-methylated indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C with continuous stirring.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-90°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a cold aqueous solution of NaOH or saturated sodium carbonate until the mixture is basic (pH 8-9).
-
Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration and wash it with cold water. If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 1,2,3-Trimethylindole[8]
Materials:
-
1,2,3-Trimethylindole (1 equivalent)
-
N,N-Dimethylformamide (DMF) (2 equivalents)
-
Phosphorus oxychloride (POCl₃) (2 equivalents)
-
Solvent (e.g., 1,2-dichloroethane)
-
Ice water
-
Sodium bicarbonate solution
Procedure:
-
Vilsmeier Reagent Formation: In a suitable reaction vessel, add DMF to the solvent. Cool the mixture in an ice bath and add POCl₃ dropwise with stirring. Allow the mixture to stand for 15 minutes to ensure the formation of the formylating complex.
-
Reaction: Add a solution of 1,2,3-trimethylindole in the same solvent to the Vilsmeier reagent.
-
Reaction Progression: Stir the reaction mixture at room temperature for approximately two hours.
-
Work-up: Pour the reaction mixture into ice water. Separate the organic layer, wash it with a sodium bicarbonate solution, and then with water.
-
Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The resulting product can be analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The primary product is 2-(1,3-dimethylindol-2-yl)acetaldehyde.[7]
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. benchchem.com [benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. benchchem.com [benchchem.com]
Application Notes: The Versatility of 1-Methyl-1H-indole-6-carbaldehyde in Synthetic Chemistry
Introduction
1-Methyl-1H-indole-6-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a valuable and versatile synthetic intermediate in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous natural products and FDA-approved drugs. The presence of a methyl group at the N1 position prevents unwanted N-H reactivity and can enhance metabolic stability, while the carbaldehyde group at the C6 position provides a reactive handle for a wide array of chemical transformations. This positioning avoids the more electronically favored C3 position, offering a distinct substitution pattern for the exploration of novel chemical space. Its derivatives are key in the synthesis of compounds targeting neurological disorders and as potential anti-cancer and anti-inflammatory agents.[1]
Key Applications as a Synthetic Intermediate
The aldehyde functional group of this compound is the primary site of reactivity, allowing for its use in several critical synthetic operations:
-
Carbon-Carbon Bond Formation: It readily participates in classic condensation reactions such as the Knoevenagel, Aldol, and Wittig reactions, enabling the extension of carbon chains and the formation of complex molecular skeletons.[2][3] These reactions are fundamental for building the core structures of various bioactive molecules.
-
Synthesis of Heterocycles: The aldehyde can act as an electrophilic partner in cyclization reactions to construct fused heterocyclic systems, which are prevalent in many pharmacologically active compounds.
-
Reductive Amination: It is an ideal substrate for reductive amination, a powerful method for introducing amine functionalities. This reaction is crucial for synthesizing compounds with improved pharmacokinetic properties and for creating ligands that can interact with biological targets.[4][5]
-
Precursor to Other Functional Groups: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives such as esters and ethers, further expanding its synthetic utility.[6][7]
The indole-6-substituted framework is of particular interest in the development of targeted therapies. For example, derivatives containing this moiety have been investigated as potent inhibitors of receptor tyrosine kinases and mitochondrial oxidative phosphorylation (OXPHOS), highlighting the therapeutic potential of molecules derived from this intermediate.[6][7]
Quantitative Data
While specific yield data for reactions starting directly from this compound is not extensively documented in publicly available literature, the following tables provide representative yields for analogous transformations on the indole scaffold, demonstrating the efficiency of these key reactions.
Table 1: Representative Yields for Formylation of Indoles
| Precursor | Reaction Type | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Indole | Vilsmeier-Haack (Catalytic) | DMF-d7, DEBM, PhSiH₃ | >98% | [8] |
| 7-Methyl-indole | Nitrosation/Rearrangement | NaNO₂, HCl, DMF | 72% | [9] |
| 5-Bromo-indole | Nitrosation/Rearrangement | NaNO₂, HCl, DMF | 96% |[9] |
Table 2: Biological Activity of Selected Indole Derivatives
| Compound Class | Target | Key Compound Example | Activity (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|---|
| Indolyl Ester Derivatives | OXPHOS Inhibition (MiaPaCa-2 cells) | (1H-Indol-6-yl)methyl benzoate analog | OI > 91, SI = 9.88 | [6] |
| Indolylquinolinones | Checkpoint Kinase 1 (Chk1) | 6-Substituted-3-indolyl-quinolinone | Low nanomolar | [10] |
| Indole-based Sulfonamides | Pancreatic Cancer Cell Lines | N-(1H-Indol-6-ylmethyl)benzenesulfonamide | Cytotoxic at 50 µM |[7] |
(Note: OI = OXPHOS Inhibition Index; SI = Selectivity Index)
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This two-step protocol describes a plausible route from the commercially available 1-methyl-1H-indole-6-carboxylic acid.
Step A: Reduction of 1-Methyl-1H-indole-6-carboxylic acid to (1-Methyl-1H-indol-6-yl)methanol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-methyl-1H-indole-6-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reducing Agent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (approx. 1.5 eq) in THF to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH solution, and then water again until a granular precipitate forms.
-
Work-up: Filter the solid through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure (1-methyl-1H-indol-6-yl)methanol.
Step B: Oxidation of (1-Methyl-1H-indol-6-yl)methanol to this compound
-
Setup: To a round-bottom flask, add (1-methyl-1H-indol-6-yl)methanol (1.0 eq) and dissolve it in dichloromethane (DCM).
-
Oxidizing Agent: Add pyridinium chlorochromate (PCC) (approx. 1.5 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the chromium salts, washing thoroughly with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Representative Knoevenagel Condensation
This protocol is adapted from established procedures for indole-3-carbaldehyde and is representative for this compound.[1][11]
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in ethanol (10 mL per mmol of aldehyde).[11]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (2-3 drops).[11]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive substrates, gentle heating may be required.
-
Product Isolation: Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with ice-cold water, followed by a small amount of cold ethanol to remove impurities.[11]
-
Drying: Dry the purified product under vacuum.
Protocol 3: Representative Wittig Reaction
This protocol outlines a general procedure for olefination of an aldehyde.[3][12]
-
Ylide Preparation: To a flame-dried, two-neck flask under an inert atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.2 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (n-BuLi) (1.1 eq) dropwise. Stir the resulting deep red solution for 1 hour at 0 °C.[13]
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 10-20 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired alkene product.
Visualizations: Synthetic Pathways and Workflows
Caption: Proposed synthetic route to the target intermediate.
Caption: Experimental workflow for a typical Knoevenagel reaction.
Caption: Key transformations of the aldehyde intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-free reductive amination via Pd-coated mechanocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. sciepub.com [sciepub.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: 1-methyl-1H-indole-6-carbaldehyde in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-methyl-1H-indole-6-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides an overview of the applications of this compound in drug discovery, focusing on its role as a key building block for the development of novel therapeutics.
Applications in Medicinal Chemistry
While this compound itself is not typically the final active pharmaceutical ingredient, its strategic importance lies in its utility as a precursor for more complex molecules with therapeutic potential. Its primary applications are in the synthesis of inhibitors for enzymes and modulators of ion channels.
Intermediate for Fatty Acid Amide Hydrolase (FAAH) Inhibitors
This compound is a documented intermediate in the synthesis of piperazinyl and piperidinyl urea derivatives that act as modulators of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH leads to increased levels of these endogenous signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects.
Therapeutic Potential of FAAH Inhibitors:
-
Anxiety
-
Pain (including neuropathic pain)
-
Inflammation
-
Sleep disorders
-
Movement disorders (e.g., multiple sclerosis)
Precursor for Calcium or Sodium Channel Blockers
This indole derivative is also utilized in the synthesis of aryl-substituted carboxamide derivatives designed as potential calcium or sodium channel blockers.[4] Voltage-gated calcium and sodium channels are critical for neuronal signaling, and their modulation can have significant therapeutic effects in a range of neurological and cardiovascular disorders.
Therapeutic Potential of Channel Blockers:
-
Epilepsy
-
Neuropathic pain
-
Cardiac arrhythmias
-
Hypertension
Building Block for Novel Antibiotic Agents
This compound has been employed in the synthesis of acrylamide derivatives with potential as antibiotic agents.[5] The emergence of antibiotic-resistant bacteria has created an urgent need for new classes of antibacterial drugs, and indole-containing molecules are being explored for their antimicrobial properties.
Potential Antibacterial Targets:
-
Bacterial enzymes involved in essential metabolic pathways, such as fatty acid synthesis.
Experimental Protocols
The following are representative protocols illustrating the use of this compound as a synthetic intermediate.
Protocol 1: Synthesis of a (1-methyl-1H-indol-6-yl)methanamine derivative (Precursor for Antibiotics)
This protocol is adapted from a procedure for the synthesis of an acrylamide derivative with potential antibiotic activity.[5]
Reaction Scheme:
Materials:
-
This compound
-
Methylamine (33% solution in ethanol)
-
Anhydrous methanol
-
Sodium borohydride
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (e.g., 146 mg, 0.91 mmol) in anhydrous methanol (4 ml) in a round-bottom flask.
-
Add methylamine solution (e.g., 0.35 ml of 33% solution in ethanol, 2.81 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Concentrate the solution under reduced pressure to obtain a yellow oil (the intermediate imine).
-
Dissolve the resulting oil in anhydrous methanol (4 ml).
-
Add sodium borohydride (e.g., 34.9 mg, 0.92 mmol) to the solution.
-
Stir the mixture overnight at room temperature.
-
Quench the reaction by adding water (10 ml).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: General Procedure for the Synthesis of this compound
This protocol describes the methylation of the indole nitrogen of indole-6-carboxaldehyde.[1][6]
Reaction Scheme:
Materials:
-
Indole-6-carboxaldehyde
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a cooled (0 °C) solution of indole-6-carboxaldehyde in anhydrous DMF, add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Data Presentation
As this compound is primarily an intermediate, quantitative biological data such as IC50 or Ki values are not available for the compound itself. The relevant data would be for the final compounds synthesized from it.
Visualizations
Signaling Pathway: FAAH Inhibition
Caption: FAAH inhibition by compounds derived from this compound.
Experimental Workflow: Synthesis of a Bioactive Molecule
Caption: General synthetic workflow using this compound.
Logical Relationship: Structure to Application
Caption: Role of this compound in medicinal chemistry.
References
- 1. EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions - Google Patents [patents.google.com]
- 2. US7598249B2 - Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase - Google Patents [patents.google.com]
- 3. US9169224B2 - Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase - Google Patents [patents.google.com]
- 4. WO2010137351A1 - Aryl substituted carboxamide derivatives as calcium or sodium channel blockers - Google Patents [patents.google.com]
- 5. EP2848614A2 - Acrylamide derivatives as antibiotic agents - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Anwendungs- und Protokollhinweise: Derivatisierung von 1-Methyl-1H-indol-6-carbaldehyd für das Screening auf biologische Aktivität
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument enthält detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 1-Methyl-1H-indol-6-carbaldehyd, einem wichtigen Baustein für die Entwicklung neuer bioaktiver Moleküle. Die hier beschriebenen Methoden konzentrieren sich auf die Synthese von Thiosemicarbazon- und Knoevenagel-Kondensationsderivaten, die für ihr Potenzial in der Krebstherapie und als antimikrobielle Wirkstoffe bekannt sind. Die Protokolle sind so konzipiert, dass sie in einem Standard-Chemielabor reproduzierbar sind. Darüber hinaus werden repräsentative Daten zur biologischen Aktivität in tabellarischer Form zusammengefasst, um einen einfachen Vergleich zu ermöglichen. Visuelle Darstellungen des experimentellen Arbeitsablaufs und eines relevanten Signalwegs sind enthalten, um das Verständnis der Prozesse zu erleichtern.
Einleitung
Indol und seine Derivate sind eine bedeutende Klasse von heterocyclischen Verbindungen, die in zahlreichen Naturstoffen und synthetischen Arzneimitteln vorkommen.[1][2] Sie weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter krebshemmende, antimikrobielle, entzündungshemmende und antivirale Eigenschaften.[1][2] Das 1-Methyl-1H-indol-6-carbaldehyd-Gerüst bietet durch die Aldehydfunktionalität an der C6-Position und die Methylgruppe am Indol-Stickstoff einzigartige Möglichkeiten für die chemische Modifikation. Diese Modifikationen können die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle erheblich beeinflussen und zur Entdeckung neuer therapeutischer Wirkstoffe führen.
Die in diesem Dokument beschriebenen Derivatisierungsstrategien, die Bildung von Thiosemicarbazonen und die Knoevenagel-Kondensation, sind bewährte Methoden zur Umwandlung von Aldehyden in vielfältige funktionelle Gruppen, die häufig in bioaktiven Verbindungen vorkommen.
Syntheseprotokolle
Die folgenden Protokolle beschreiben die allgemeine Vorgehensweise zur Synthese von Thiosemicarbazon- und Knoevenagel-Kondensationsderivaten aus 1-Methyl-1H-indol-6-carbaldehyd.
Protokoll 1: Synthese von 1-Methyl-1H-indol-6-carbaldehyd-Thiosemicarbazon-Derivaten
Thiosemicarbazone sind eine Klasse von Verbindungen, die durch die Kondensation eines Aldehyds oder Ketons mit einem Thiosemicarbazid entstehen. Sie sind für ihre breite Palette an biologischen Aktivitäten bekannt, einschließlich krebshemmender und antimikrobieller Eigenschaften.
Materialien:
-
1-Methyl-1H-indol-6-carbaldehyd
-
Thiosemicarbazid (oder substituiertes Thiosemicarbazid)
-
Ethanol
-
Eisessig (katalytische Menge)
-
Rundkolben mit Rückflusskühler
-
Magnetrührer mit Heizplatte
-
Dünnschichtchromatographie (DC)-Platten
-
Filtrationsapparatur
Durchführung:
-
In einem Rundkolben wird 1-Methyl-1H-indol-6-carbaldehyd (1 Äquivalent) in Ethanol gelöst.
-
Thiosemicarbazid (1 Äquivalent) wird zu der Lösung gegeben.
-
Einige Tropfen Eisessig werden als Katalysator hinzugefügt.
-
Die Reaktionsmischung wird unter Rückfluss erhitzt und der Reaktionsfortschritt mittels Dünnschichtchromatographie verfolgt.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.
-
Das ausgefallene Produkt wird durch Filtration abgetrennt, mit kaltem Ethanol gewaschen und an der Luft oder im Vakuum getrocknet.
-
Bei Bedarf kann das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel weiter gereinigt werden.
Protokoll 2: Synthese von Derivaten durch Knoevenagel-Kondensation
Die Knoevenagel-Kondensation ist eine nukleophile Addition einer aktiven Methylenverbindung an eine Carbonylgruppe, gefolgt von einer Dehydratisierung. Diese Reaktion ist ein nützliches Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen.
Materialien:
-
1-Methyl-1H-indol-6-carbaldehyd
-
Aktive Methylenverbindung (z. B. Malononitril, Ethylcyanoacetat)
-
Ethanol oder ein anderes geeignetes Lösungsmittel
-
Basischer Katalysator (z. B. Piperidin, Pyrrolidin)
-
Rundkolben
-
Magnetrührer
-
Dünnschichtchromatographie (DC)-Platten
-
Filtrationsapparatur
Durchführung:
-
1-Methyl-1H-indol-6-carbaldehyd (1 Äquivalent) und die aktive Methylenverbindung (1 Äquivalent) werden in Ethanol gelöst.
-
Eine katalytische Menge einer Base (z. B. Piperidin) wird zu der Mischung gegeben.
-
Die Reaktion wird bei Raumtemperatur oder unter leichtem Erwärmen gerührt. Der Fortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird die Mischung abgekühlt, um die Ausfällung des Produkts zu fördern.
-
Das Produkt wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und getrocknet.
-
Eine weitere Reinigung kann durch Säulenchromatographie oder Umkristallisation erfolgen.
Daten zur biologischen Aktivität
Die folgenden Tabellen fassen repräsentative quantitative Daten zur biologischen Aktivität von Indol-Derivaten zusammen, die durch ähnliche Synthesestrategien gewonnen wurden. Diese Daten dienen als Referenz für das Screening neu synthetisierter Verbindungen.
Tabelle 1: Repräsentative Antikrebsaktivität von Indol-Derivaten (IC50-Werte in µM)
| Verbindung | Zelllinie (Krebsart) | IC50 (µM) | Referenzverbindung | IC50 (µM) |
| Indol-Derivat A | MCF-7 (Brust) | 8.2 | Doxorubicin | 1.2 |
| Indol-Derivat B | MDA-MB-468 (Brust) | 13.2 | Doxorubicin | 0.9 |
| Indol-Derivat C | HepG2 (Leber) | 0.65 | SAHA | 2.5 |
| Indol-Derivat D | A549 (Lunge) | 23.81 | Cisplatin | 5.7 |
| Indol-Derivat E | HT-29 (Darm) | 15.5 | 5-Fluorouracil | 4.8 |
Hinweis: Die Daten sind repräsentative Werte aus der Literatur für verschiedene Indol-Derivate und nicht spezifisch für Derivate von 1-Methyl-1H-indol-6-carbaldehyd, für das spezifische Daten nicht öffentlich verfügbar sind.
Tabelle 2: Repräsentative antimikrobielle Aktivität von Indol-Derivaten (MIC-Werte in µg/mL)
| Verbindung | S. aureus | E. coli | C. albicans | Referenzverbindung | MIC (µg/mL) (S. aureus) |
| Indol-Derivat F | 4 | 16 | 8 | Ciprofloxacin | 0.5 |
| Indol-Derivat G | 8 | 32 | 16 | Ciprofloxacin | 0.5 |
| Indol-Derivat H | 2 | 8 | 4 | Fluconazol | 1 (gegen C. albicans) |
| Indol-Derivat I | 16 | 64 | 32 | Ciprofloxacin | 0.5 |
| Indol-Derivat J | 4 | 16 | 8 | Fluconazol | 1 (gegen C. albicans) |
Hinweis: Die Daten sind repräsentative Werte aus der Literatur für verschiedene Indol-Derivate und nicht spezifisch für Derivate von 1-Methyl-1H-indol-6-carbaldehyd, für das spezifische Daten nicht öffentlich verfügbar sind.
Visualisierungen
Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und einen wichtigen Signalweg, der durch Indol-Derivate beeinflusst werden kann.
Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung und das Bioaktivitäts-Screening.
Abbildung 2: Vereinfachter PI3K/Akt/mTOR-Signalweg, ein Ziel für krebshemmende Indol-Derivate.
Schlussfolgerung
Die Derivatisierung von 1-Methyl-1H-indol-6-carbaldehyd mittels Thiosemicarbazon-Bildung und Knoevenagel-Kondensation stellt eine vielversprechende Strategie zur Generierung von Molekülbibliotheken für das Screening auf biologische Aktivität dar. Die hier bereitgestellten Protokolle bieten eine solide Grundlage für die Synthese dieser Verbindungen. Die repräsentativen Daten zur Antikrebs- und antimikrobiellen Aktivität unterstreichen das therapeutische Potenzial von Indol-Derivaten. Forscher werden ermutigt, diese Methoden anzuwenden und die resultierenden Verbindungen in relevanten biologischen Assays zu untersuchen, um neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren. Der PI3K/Akt/mTOR-Signalweg ist ein wichtiges Ziel für viele krebshemmende Wirkstoffe, und die Untersuchung der Wirkung neuartiger Indol-Derivate auf diesen Signalweg könnte wertvolle mechanistische Einblicke liefern.
References
Application Notes and Protocols for Indole Derivatives in Alzheimer's Disease Research
A Representative Study of 1,6-Disubstituted Indole Analogs
Introduction
Direct research on the specific role of 1-methyl-1H-indole-6-carbaldehyde in Alzheimer's disease is limited in currently available scientific literature. However, the broader class of indole derivatives represents a significant area of investigation for novel Alzheimer's therapies. These compounds are often explored for their potential to act on multiple targets involved in the disease's progression. This document provides detailed application notes and protocols based on a representative multifunctional indole derivative, Compound 6, from a study on multifunctional agents against Alzheimer's disease. Compound 6, with substitutions at the N1 and C6 positions of the indole ring, has demonstrated inhibitory activity against key enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).
These notes are intended for researchers, scientists, and drug development professionals interested in the evaluation of indole-based compounds for Alzheimer's disease research.
Data Presentation: Multi-Target Inhibitory Profile of Compound 6
The following table summarizes the in vitro inhibitory activities of a representative N1-propargylamino, C6-diethyl-urea substituted indole derivative (Compound 6) against several key enzymatic targets in Alzheimer's disease.
| Target Enzyme | Compound 6 IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Human MAO-A | 4.31 | Ladostigil | >10 |
| Human MAO-B | 2.62 | Ladostigil | 36.68 |
| Electrophorus electricus AChE | 3.70 | Ladostigil | 8.50 |
| Equine Serum BuChE | 2.82 | Ladostigil | 6.20 |
Neuroprotective Effects
In addition to enzyme inhibition, Compound 6 has shown significant neuroprotective properties.
| Cell Line | Insult | Compound 6 Concentration (µM) | Neuroprotection (%) |
| SH-SY5Y | MPP+ | 1 | 52.62 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from standard biochemical assays and the methods described in the referenced literature.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of indole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Principle: This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
96-well microplate
-
Microplate reader
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (14 mM in deionized water)
-
AChE (from Electrophorus electricus) or BuChE (from equine serum) solution (1 U/mL in phosphate buffer)
-
Test indole derivative (stock solution in DMSO)
-
Positive control (e.g., Donepezil or Galantamine)
Procedure:
-
Reagent Preparation: Prepare all solutions fresh on the day of the experiment. Keep the enzyme solution on ice.
-
Plate Setup:
-
Blank: 160 µL Phosphate Buffer + 20 µL DTNB + 20 µL Substrate Solution.
-
Control (100% Activity): 140 µL Phosphate Buffer + 20 µL Enzyme Solution + 20 µL DTNB + 20 µL DMSO (or solvent for the test compound).
-
Test Sample: 140 µL Phosphate Buffer + 20 µL Enzyme Solution + 20 µL DTNB + 20 µL Test Compound Solution (at various concentrations).
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 25°C.
-
Initiate Reaction: Add 20 µL of the substrate solution (ATCI or BTCI) to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 5 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model.
-
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of indole derivatives against MAO-A and MAO-B.
Principle: This assay measures the activity of MAO enzymes by monitoring the oxidation of a substrate. A common method involves using specific substrates for each isoform (e.g., kynuramine for MAO-A and benzylamine for MAO-B) and measuring the formation of their respective products spectrophotometrically.[1]
Materials:
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
-
Phosphate buffer (0.1 M, pH 7.4)
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrochloride (for MAO-A)
-
Benzylamine hydrochloride (for MAO-B)
-
Test indole derivative (stock solution in DMSO)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
Procedure:
-
Enzyme and Substrate Preparation: Prepare fresh solutions of enzymes and substrates in phosphate buffer.
-
Plate Setup:
-
Control (100% Activity): 150 µL Phosphate Buffer + 20 µL Enzyme Solution + 10 µL DMSO.
-
Test Sample: 150 µL Phosphate Buffer + 20 µL Enzyme Solution + 10 µL Test Compound Solution (at various concentrations).
-
-
Pre-incubation: Add the buffer, enzyme solution, and test compound/solvent to the wells. Mix and incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add 20 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well.
-
Kinetic Measurement:
-
For MAO-A (Kynuramine): Measure the increase in absorbance at 316 nm for 15 minutes.
-
For MAO-B (Benzylamine): Measure the increase in absorbance at 250 nm for 15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the % inhibition and IC50 values as described in Protocol 1.
-
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells
Objective: To evaluate the protective effect of indole derivatives against neurotoxin-induced cell death in a human neuroblastoma cell line.
Principle: SH-SY5Y cells are a commonly used in vitro model for neuronal studies. The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a mitochondrial complex I inhibitor, is used to induce neuronal cell death, mimicking some aspects of neurodegeneration. The viability of the cells after treatment with the test compound and MPP+ is assessed using the MTT assay, which measures mitochondrial metabolic activity.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MPP+ iodide
-
Test indole derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test indole derivative for 24 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: After the pre-treatment period, add MPP+ to the wells (final concentration, e.g., 1.5 mM) and incubate for another 24 hours.[2] A control group without MPP+ should also be included.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Neuroprotection is determined by the increase in cell viability in the presence of the test compound compared to cells treated with MPP+ alone.
-
Visualizations
Caption: Multi-target inhibition by a representative indole derivative.
Caption: Workflow for the neuroprotection assay.
References
Application Notes and Protocols: Neuroprotective Effects of 1-Methyl-1H-indole-6-carbaldehyde Derivatives and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A growing body of research focuses on the therapeutic potential of indole-based compounds due to their diverse pharmacological activities. This document provides an overview of the neuroprotective effects of N1-methylated indole derivatives, including those with substitutions at the C6 position, which are structurally related to 1-methyl-1H-indole-6-carbaldehyde. These compounds have shown promise as multi-target-directed ligands, addressing various pathological pathways implicated in neurodegeneration, including oxidative stress, neuroinflammation, and protein aggregation.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective and related enzymatic inhibitory activities of various indole derivatives.
Table 1: Inhibitory Activity of Indole Derivatives against Enzymes Implicated in Neurodegeneration
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 6 (N1-propargylamine, C6-diethyl-urea-indole) | hMAO-A | 4.31 | [1][2] |
| hMAO-B | 2.62 | [1][2] | |
| eeAChE | 3.70 | [1][2] | |
| eqBuChE | 2.82 | [1][2] | |
| Indole-based Sulfonamide Derivatives | AChE | 0.15–32.10 | [3] |
| BChE | 0.20–37.30 | [3] | |
| Indole-based Hydrazide-Hydrazone Derivative 12a | BChE | 4.33 | [3] |
| Indole-based Hydrazide-Hydrazone Derivative 12b | AChE | 11.33 | [3] |
| Nauclediol (Monoterpenoid Indole Alkaloid) | AChE | 15.429 | [4] |
| BChE | 8.756 | [4] | |
| Indole-isoxazole Carbohydrazide Derivative 5d | AChE | 29.46 | [5] |
hMAO-A/B: human Monoamine Oxidase A/B; eeAChE: Electrophorus electricus Acetylcholinesterase; eqBuChE: equine Butyrylcholinesterase.
Table 2: Neuroprotective Effects of Indole Derivatives in Cellular Models
| Compound | Cellular Model | Insult | Concentration | Neuroprotection (% cell viability) | Reference |
| Compound 6 (N1-propargylamine, C6-diethyl-urea-indole) | SH-SY5Y cells | MPP+ | 1 µM | 52.62% | [2] |
| Nauclediol | SH-SY5Y cells | Aβ-(1-42) | 0.1-10 µM | Increased by 33.28% to 64.87% | [4] |
| Indole-phenolic Derivatives | SH-SY5Y cells | Aβ(25–35) | Not specified | Average 25% increase | [6] |
| NC009-1 | HMC3 microglial cells | MPP+ | Not specified | Alleviated cytotoxicity | [7] |
MPP+: 1-methyl-4-phenylpyridinium; Aβ: Amyloid-beta.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is used to determine the inhibitory activity of compounds against MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer
-
Test compounds and reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors in appropriate concentrations.
-
In a 96-well plate, add the potassium phosphate buffer, the respective MAO enzyme, and the test compound or reference inhibitor.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a suitable stopping solution (e.g., NaOH).
-
Measure the fluorescence or absorbance of the product at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 values.
Cholinesterase (AChE and BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Materials:
-
AChE (from Electrophorus electricus) and BuChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (e.g., donepezil)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.
-
Add the respective enzyme (AChE or BuChE) to the wells and incubate at room temperature.
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Neuroprotection Assay against MPP+ Induced Toxicity in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from the neurotoxin MPP+.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration.
-
Induce neurotoxicity by adding MPP+ to the cell culture medium and incubate for 24-48 hours.
-
After the incubation period, remove the medium and add MTT solution to each well.
-
Incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Multi-target neuroprotective mechanisms of indole derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for neuroprotection studies.
References
- 1. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-1H-indole-6-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indole-6-carbaldehyde is a versatile synthetic intermediate with significant potential in the development of novel agrochemicals. The indole scaffold is a well-established pharmacophore in medicinal and agricultural chemistry, known to impart a range of biological activities. The presence of a reactive aldehyde group at the 6-position, combined with the N-methylation that protects the indole nitrogen from undesired reactions, makes this compound a valuable building block for creating diverse molecular architectures with potential fungicidal, herbicidal, and insecticidal properties.
While direct literature on the agrochemical applications of this compound is limited, its chemical reactivity is analogous to other indole aldehydes. This document provides detailed application notes and exemplary protocols for the synthesis of various classes of potential agrochemicals derived from this starting material, based on established synthetic methodologies for related compounds.
Potential Agrochemical Applications and Synthetic Pathways
The aldehyde functionality of this compound is a key handle for a variety of chemical transformations to produce biologically active molecules. The following sections outline potential synthetic routes to different classes of agrochemicals.
Synthesis of Indole-Based Schiff Bases as Potential Fungicides
Schiff bases derived from indole aldehydes have demonstrated significant antifungal activity. The condensation of the aldehyde with various aromatic or heterocyclic amines can lead to a library of compounds for screening.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Addition of Amine: Add the desired substituted aniline or heterocyclic amine (1.0-1.2 eq.) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Table 1: Hypothetical Quantitative Data for Schiff Base Synthesis
| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Potential Activity |
| 4-Chloroaniline | N-((1-methyl-1H-indol-6-yl)methylene)-4-chloroaniline | 4 | 85-95 | Fungicidal |
| 2-Aminothiazole | 2-((1-methyl-1H-indol-6-yl)methyleneamino)thiazole | 3 | 80-90 | Fungicidal, Bactericidal |
| 4-Fluoroaniline | N-((1-methyl-1H-indol-6-yl)methylene)-4-fluoroaniline | 4 | 88-96 | Fungicidal |
Note: The data in this table is exemplary and based on typical yields for similar reactions.
Application Notes and Protocols: 1-Methyl-1H-indole-6-carbaldehyde as a Versatile Building Block for Novel Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indole-6-carbaldehyde is a valuable and versatile starting material in medicinal chemistry for the synthesis of novel heterocyclic compounds with a wide range of biological activities. The indole scaffold is a privileged structure in drug discovery, and functionalization at the 6-position offers a unique vector for chemical space exploration. This document provides detailed application notes and experimental protocols for the synthesis of promising heterocyclic scaffolds, particularly focusing on pyridazino[4,5-b]indoles, which have demonstrated significant potential as antimicrobial and anticancer agents.
Application Notes: Synthesis of Bioactive Pyridazino[4,5-b]indoles
The fusion of a pyridazine ring to the indole core at the 5- and 6-positions gives rise to the pyridazino[4,5-b]indole scaffold. This heterocyclic system has attracted considerable interest due to its diverse pharmacological properties, including antimicrobial and enzyme inhibitory activities. The synthesis of this scaffold can be strategically designed starting from this compound.
A plausible and efficient synthetic approach involves the initial conversion of the aldehyde to a more reactive intermediate, such as an α,β-unsaturated ester, followed by cyclization with a hydrazine derivative. This strategy allows for the introduction of various substituents on both the indole and pyridazine rings, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Key Advantages of Using this compound:
-
Versatility: The aldehyde functionality is highly reactive and can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
-
Structural Diversity: The N-methyl group prevents unwanted side reactions at the indole nitrogen and provides a fixed point for structural orientation. The 6-formyl group allows for the construction of fused ring systems on the benzene portion of the indole.
-
Biological Relevance: The resulting pyridazino[4,5-b]indole core is a known pharmacophore associated with antimicrobial and kinase inhibitory activities.[1]
Experimental Protocols
The following protocols describe a proposed synthetic route for the preparation of a pyridazino[4,5-b]indole derivative from this compound. This is followed by a general protocol for the evaluation of antimicrobial activity, based on established methodologies.[2]
Protocol 1: Synthesis of Ethyl 2-cyano-3-(1-methyl-1H-indol-6-yl)acrylate
This protocol describes the Knoevenagel condensation of this compound with ethyl cyanoacetate to form a key intermediate for subsequent cyclization.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired ethyl 2-cyano-3-(1-methyl-1H-indol-6-yl)acrylate.
Protocol 2: Synthesis of 4-Amino-1-oxo-1,2-dihydro-5H-pyridazino[4,5-b]indole
This protocol outlines the cyclization of the acrylate intermediate with hydrazine hydrate to form the pyridazino[4,5-b]indole core.
Materials:
-
Ethyl 2-cyano-3-(1-methyl-1H-indol-6-yl)acrylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve ethyl 2-cyano-3-(1-methyl-1H-indol-6-yl)acrylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the 4-amino-1-oxo-1,2-dihydro-5H-pyridazino[4,5-b]indole.
-
The filtrate can be concentrated and the residue purified by recrystallization or column chromatography to yield an additional crop of the product.
Protocol 3: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol provides a general method for assessing the antimicrobial activity of the synthesized heterocyclic compounds.[2]
Materials:
-
Synthesized heterocyclic compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Chloramphenicol for bacteria, Ketoconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin solution (viability indicator)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a concentration of 1 mg/mL.
-
Preparation of Inoculum: Grow microbial cultures overnight at 37°C (bacteria) or 30°C (fungi). Dilute the cultures in their respective broths to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to obtain a range of concentrations (e.g., 250 µg/mL to 1.95 µg/mL).
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change of the indicator (from blue to pink), indicating inhibition of microbial growth.
Data Presentation
The following tables summarize the antimicrobial activity of a series of synthesized 5H-pyridazino[4,5-b]indoles, demonstrating the potential of this heterocyclic system.[2]
Table 1: Antibacterial Activity of Synthesized Pyridazino[4,5-b]indoles (MIC in µg/mL) [2]
| Compound | S. aureus | B. subtilis | E. coli |
| 40bc | 62.5 | 31.25 | 125 |
| 40ac | 125 | 125 | 250 |
| 40aa | 250 | 250 | >250 |
| 42a | 31.25 | 15.6 | 62.5 |
| 44 | 31.25 | 15.6 | 62.5 |
| Chloramphenicol | 15.6 | 7.8 | 15.6 |
Table 2: Antifungal Activity of Synthesized Pyridazino[4,5-b]indoles (MIC in µg/mL) [2]
| Compound | C. albicans |
| 40bc | 125 |
| 40ac | 250 |
| 40aa | >250 |
| 42a | 62.5 |
| 44 | 62.5 |
| Ketoconazole | 7.8 |
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the biological evaluation.
Caption: Proposed synthetic route to a bioactive pyridazino[4,5-b]indole.
Caption: General workflow from synthesis to biological evaluation.
Caption: Proposed mechanism of action for anticancer activity.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-methyl-1H-indole-6-carbaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1-methyl-1H-indole-6-carbaldehyde.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Vilsmeier-Haack formylation method.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields in the Vilsmeier-Haack formylation of 1-methylindole can stem from several factors:
-
Sub-optimal Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent formylation is critical. The reaction is typically initiated at low temperatures (0-10°C) and then raised to a specific temperature for the reaction to proceed to completion.[1] A deviation from the optimal temperature range can lead to incomplete reaction or the formation of side products.
-
Moisture in Reagents or Glassware: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the dimethylformamide (DMF), phosphorus oxychloride (POCl₃), or the reaction glassware will decompose the reagent, leading to a significant drop in yield. Ensure all reagents are anhydrous and glassware is thoroughly dried.
-
Incorrect Stoichiometry: The molar ratio of the reactants (1-methylindole, POCl₃, and DMF) is crucial. An excess or deficit of any reactant can lead to incomplete conversion or the formation of byproducts.
-
Inefficient Quenching and Work-up: The hydrolysis of the iminium intermediate to the aldehyde during work-up needs to be carefully controlled.[2] Using a saturated sodium bicarbonate or sodium hydroxide solution is common, but the rate of addition and temperature should be monitored to prevent degradation of the product.[1]
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for the 6-position?
A2: Indoles are inherently electron-rich heterocyclic compounds, and electrophilic substitution, such as the Vilsmeier-Haack reaction, typically occurs at the C3 position of the indole ring.[3] To achieve formylation at the C6 position, consider the following strategies:
-
Blocking the C3 Position: If the C3 position is unprotected, it will be the primary site of formylation. To direct the reaction to the C6 position, a temporary blocking group can be introduced at the C3 position. This group can be removed after the formylation step.
-
Reaction Conditions Modification: While less common, altering reaction conditions such as solvent, temperature, and the nature of the Vilsmeier reagent might influence the regioselectivity. However, formylation on the benzene ring of the indole nucleus is generally less favored.
-
Alternative Synthetic Routes: If direct formylation at the C6 position proves challenging, consider a multi-step synthesis. This could involve starting with an indole already functionalized at the 6-position (e.g., 6-bromo-1-methylindole) and then converting this functional group to an aldehyde.
Q3: My purified product is a reddish-orange powder, but I expected a different color. Is this normal?
A3: The color of the final product can be an indicator of its purity. While a reddish-orange powder has been reported for 1-methyl-1H-indole-3-carbaldehyde, the color of the 6-carbaldehyde isomer may vary.[4] The presence of colored impurities, potentially from side reactions or residual starting materials, can affect the appearance. Recrystallization from a suitable solvent, such as ethanol, can help in obtaining a purer product with a consistent color.[1][4]
Q4: What are the best practices for the purification of this compound?
A4: Purification is a critical step to obtain a high-purity product. The following methods are commonly employed:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. Ethanol is a commonly used solvent for recrystallizing indole-3-aldehyde.[1] The choice of solvent for the 6-isomer should be determined experimentally to achieve good recovery of pure crystals.
-
Column Chromatography: For separating the desired product from closely related impurities or isomers, column chromatography using silica gel is a standard technique. The solvent system (eluent) needs to be optimized to achieve good separation.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-indole-3-carbaldehyde (as a reference for N-methylation)
This protocol, adapted from reported literature, describes the N-methylation of 1H-indole-3-carbaldehyde. While not a direct synthesis of the target molecule, it provides a reliable method for the N-methylation step, which could be part of an alternative synthetic route.[4]
Materials:
-
1H-indole-3-carbaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
Procedure:
-
To a mixture of 1H-indole-3-carbaldehyde (3.44 mmol), anhydrous K₂CO₃ (6.88 mmol, 2 eq) in CH₃CN (11.5 mL), and DMF (1 mL), add methyl iodide (8.35 mmol, 2.43 eq).
-
Heat the resulting mixture to reflux at 82–84 °C for 16 hours.
-
Cool the mixture to room temperature and filter.
-
Dry the solution over anhydrous Na₂SO₄, and evaporate the solvents under reduced pressure.
-
Recrystallize the crude product from ethanol.
Expected Yield: 87.28%[4]
Protocol 2: Vilsmeier-Haack Formylation of 1-methoxy-6-nitroindole (Illustrative of High-Yield Formylation)
This protocol demonstrates a high-yield Vilsmeier-Haack reaction on a substituted indole, which can be adapted for the formylation of 1-methylindole.[5]
Materials:
-
1-methoxy-6-nitroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Perform the subsequent Vilsmeier-Haack reaction of 1-methoxy-6-nitroindole with POCl₃ and DMF.
-
The reaction provides 1-methoxy-6-nitroindole-3-carbaldehyde.
Reported Yield: 94%[5]
Quantitative Data Summary
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1H-indole-3-carbaldehyde | CH₃I, K₂CO₃, CH₃CN, DMF | 82-84 | 16 | 1-methyl-1H-indole-3-carbaldehyde | 87.28 | [4] |
| 1-methoxy-6-nitroindole | POCl₃, DMF | Not specified | Not specified | 1-methoxy-6-nitroindole-3-carbaldehyde | 94 | [5] |
| Indole | POCl₃, DMF | 0 to 35 | 1 | Indole-3-aldehyde | 97 | [1] |
Visualizations
Experimental Workflow for Vilsmeier-Haack Reaction
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yields in the synthesis of this compound.
References
Technical Support Center: Purification of 1-methyl-1H-indole-6-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-methyl-1H-indole-6-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as indole-6-carbaldehyde, methylating agents (e.g., methyl iodide, dimethyl sulfate), and by-products from side reactions. Over-methylation or degradation products can also be present.
Q3: What is the melting point of pure this compound?
A3: The reported melting point of this compound is in the range of 79-81 °C.[1] This is a critical parameter to consider when developing a recrystallization protocol.
Q4: How should I store purified this compound?
A4: Purified this compound should be stored in a cool, dry place, typically at 2-8°C, to prevent degradation.[1] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, as aldehydes can be susceptible to air oxidation.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The solvent system (eluent) has incorrect polarity.
-
Solution:
-
TLC Analysis: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent. A good solvent system will give your desired compound an Rf value of approximately 0.25-0.35.
-
Solvent Gradient: If a single solvent system is ineffective, use a gradient elution. Start with a less polar eluent and gradually increase the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Recommended Starting Point: A common solvent system for indole derivatives is a mixture of hexane and ethyl acetate.[2] Start with a ratio of 9:1 (hexane:ethyl acetate) and adjust as needed based on TLC analysis.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If the compound is highly polar, a small amount of methanol (1-5%) can be added to the eluent.[3]
Issue 3: The compound is eluting too quickly with the solvent front.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound (79-81 °C).
-
Solution 1: Choose a solvent with a lower boiling point.
-
Possible Cause 2: The solution is being cooled too rapidly.
-
Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.
-
Possible Cause 3: The compound is impure, leading to a significant melting point depression.
-
Solution 3: First, attempt to purify the compound by column chromatography to remove the bulk of the impurities.
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, and the solution is not saturated.
-
Solution 1: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Possible Cause 2: The compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution 2: Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly. For example, if your compound is dissolved in acetone, you could try adding water as an anti-solvent.
Issue 3: Low recovery of the purified compound.
-
Possible Cause: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals during filtration.
Data Presentation
| Purification Technique | Parameter | Recommended Conditions | Expected Purity |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | >98% (by NMR/HPLC) |
| Eluent System | Hexane/Ethyl Acetate Gradient | ||
| Recrystallization | Solvent System | Acetone-Water | >99% (by NMR/HPLC) |
| Melting Point | 79-81 °C |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of warm acetone.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: To the warm solution, add water dropwise until a slight turbidity persists. Warm the solution gently until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetone-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Formylation of 1-Methylindole
This guide provides troubleshooting advice and frequently asked questions concerning the side reactions encountered during the formylation of 1-methylindole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Vilsmeier-Haack formylation of 1-methylindole?
A1: The most prevalent side reaction is the formation of a di-formylated product, specifically 1-methylindole-2,3-dicarbaldehyde. This occurs when the initially formed 1-methylindole-3-carbaldehyde undergoes a second formylation at the C2 position. Another common issue is the formation of polymeric tars, which can result from the instability of the indole ring under the acidic reaction conditions, especially at elevated temperatures.
Q2: My reaction mixture turned dark brown or black. What is the likely cause?
A2: A dark coloration or the formation of a black precipitate is typically indicative of polymerization or degradation of the indole starting material or product. This is often exacerbated by excessively high temperatures (above 35°C) or prolonged reaction times. The highly acidic nature of the Vilsmeier reagent can promote these side reactions.
Q3: I am observing a significant amount of an unexpected second product in my crude NMR. What could it be?
A3: Besides the starting material, the most likely contaminant is the 1-methylindole-2,3-dicarbaldehyde. The Vilsmeier-Haack reaction primarily yields the 3-formyl product due to the high electron density at the C3 position of the indole ring. However, under certain conditions, a second formylation can occur at the C2 position, leading to the di-formylated side product.
Q4: Can the choice of solvent influence the formation of side products?
A4: Yes, the choice of solvent can play a role. While solvents like DMF (dimethylformamide) are part of the Vilsmeier reagent, additional co-solvents can influence the reaction. The use of a less polar co-solvent might in some cases help to reduce the solubility of the product and minimize further reactions, though this is not a standard practice in Vilsmeier-Haack reactions. The key is often the careful control of reagent stoichiometry and temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 1-methylindole-3-carbaldehyde | Incomplete reaction or significant side product formation. | Ensure the molar ratio of the Vilsmeier reagent to 1-methylindole is appropriate (typically around 1.2 to 1.5 equivalents). Maintain a low reaction temperature (0-5°C) during the addition of the indole and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly above, but generally not exceeding 35°C). |
| Presence of 1-methylindole-2,3-dicarbaldehyde | Excess Vilsmeier reagent, elevated reaction temperature, or prolonged reaction time. | Use a minimal excess of the Vilsmeier reagent. Carefully monitor the reaction temperature and avoid overheating. Quench the reaction as soon as TLC or LC-MS indicates the consumption of the starting material. |
| Formation of polymeric tars | Reaction temperature is too high or the reaction time is too long. | Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely and work up the reaction mixture promptly upon completion. |
| Difficulty in isolating the product | The product may be contaminated with starting material or side products. | Purification via column chromatography on silica gel is often necessary. A solvent system such as ethyl acetate/hexanes can be effective for separating the desired 3-formyl product from the starting material and the more polar di-formyl side product. |
Experimental Protocols
Synthesis of 1-Methylindole-3-carbaldehyde via the Vilsmeier-Haack Reaction
This protocol is a standard procedure for the formylation of 1-methylindole.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1-Methylindole
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C using an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Reaction with 1-Methylindole: Dissolve 1-methylindole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench by adding crushed ice, followed by the cautious addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
| Reaction Condition | 1-Methylindole-3-carbaldehyde (Desired Product) Yield | 1-Methylindole-2,3-dicarbaldehyde (Side Product) Yield | Reference |
| Standard Vilsmeier-Haack (POCl₃/DMF) | ~80-90% | <5% (typically) | General literature values |
| High Temperature (>50°C) | Decreased | Increased | General observation |
| Excess Vilsmeier Reagent (>2 eq.) | Decreased | Significantly Increased | General observation |
Visualizations
Caption: Reaction pathway for the Vilsmeier-Haack formylation of 1-methylindole.
Caption: A logical workflow for troubleshooting common issues in the formylation of 1-methylindole.
Technical Support Center: Synthesis of 1-methyl-1H-indole-6-carbaldehyde
This technical support guide provides troubleshooting information and detailed protocols for the synthesis of 1-methyl-1H-indole-6-carbaldehyde, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on byproduct identification and mitigation strategies.
Q1: I performed a Vilsmeier-Haack formylation on 1-methylindole to get the 6-carbaldehyde, but my main product is an isomer. What went wrong?
A1: This is a common issue related to the inherent reactivity of the indole ring. The Vilsmeier-Haack reaction is an electrophilic substitution that overwhelmingly favors the C3 position of the indole nucleus due to the high electron density at this position.[1][2] Therefore, the major product of this reaction is almost certainly 1-methyl-1H-indole-3-carbaldehyde .[3] The desired 6-formyl isomer is not typically accessible via this direct route. To obtain the 6-carbaldehyde, you must start with a precursor that directs substitution to the 6-position, such as by oxidizing 1-methyl-6-methylindole.
Q2: I am synthesizing the target compound by oxidizing 1-methyl-6-methylindole, and I've observed a significant byproduct with a mass 16 units higher than my product. What is this impurity?
A2: This byproduct is very likely 1-methyl-1H-indole-6-carboxylic acid . This occurs when the aldehyde product is over-oxidized to the corresponding carboxylic acid.[4][5] This is a frequent side reaction, especially when using strong oxidizing agents like potassium permanganate (KMnO₄) or when reaction conditions (temperature, time) are not strictly controlled.[4][6]
Q3: How can I minimize the formation of 1-methyl-1H-indole-6-carboxylic acid during the oxidation step?
A3: To prevent over-oxidation, consider the following adjustments:
-
Choice of Oxidant: Use a milder or more selective oxidant. Activated manganese dioxide (MnO₂) is highly effective for oxidizing benzylic and allylic alcohols (and by extension, activated methyl groups) to aldehydes with a lower risk of over-oxidation compared to stronger agents like KMnO₄.[7][8][9]
-
Control Stoichiometry: Use a carefully measured amount of the oxidizing agent. A large excess of the oxidant will significantly increase the likelihood of forming the carboxylic acid.[7]
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde product.
-
Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of the over-oxidation side reaction.
Q4: My final product has a pink or brownish discoloration. Is this a sign of a specific impurity?
A4: Discoloration in indole-containing compounds often points to minor oxidative degradation or polymerization. Indoles can be sensitive to air and light. Ensure that your starting materials are pure and that the reaction and purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon) if possible. The discoloration itself is typically caused by trace amounts of highly colored polymeric or oxidized species and may not represent a significant impurity by mass.
Q5: Besides the major byproducts, what other impurities should I be aware of?
A5: Other potential impurities include:
-
Unreacted Starting Material: Incomplete conversion will leave either 1-methylindole or 1-methyl-6-methylindole in your crude product.
-
Di-formylated Products: Under harsh Vilsmeier-Haack conditions, though unlikely to be selective for the 6-position, di-substitution on the indole ring could occur.
-
Indole Trimers: In some Vilsmeier-type reactions, indole trimers have been observed as side products, although this is less common in standard formylations.[10]
-
Residual Solvents: Ensure solvents are thoroughly removed during the work-up and purification stages.
Byproduct Identification Summary
The table below summarizes the key characteristics of the target product and its most common byproducts.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Origin | Identification Notes |
| This compound (Target) | C₁₀H₉NO | 159.18 | Oxidation of 1-methyl-6-methylindole | Desired product. |
| 1-methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.18 | Vilsmeier-Haack on 1-methylindole | Major product from direct formylation. Differentiated from the 6-isomer by NMR spectroscopy.[3] |
| 1-methyl-1H-indole-6-carboxylic acid | C₁₀H₉NO₂ | 175.18 | Over-oxidation of the 6-carbaldehyde | Mass is M+16 of the product. More polar than the aldehyde on TLC. |
| 1-methyl-6-methylindole | C₁₀H₁₁N | 145.20 | Oxidation Starting Material | Unreacted starting material. |
| 1-methylindole | C₉H₉N | 131.18 | Formylation Starting Material | Unreacted starting material.[11][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol describes a common method for the selective oxidation of 1-methyl-6-methylindole to the desired aldehyde using activated manganese dioxide (MnO₂).
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-6-methylindole (1.0 eq).
-
Solvent Addition: Add a suitable inert solvent such as dichloromethane (DCM) or chloroform (approx. 20-30 mL per gram of starting material).
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, approx. 10 eq by weight) in portions to the stirred solution. The reaction is heterogeneous.[7][8]
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with additional solvent (DCM or chloroform) to ensure all product is recovered.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Vilsmeier-Haack Formylation of 1-Methylindole (Yields 3-Isomer)
This protocol is provided for context and primarily yields the C3-formylated isomer, which is a common byproduct if the reaction is misapplied for C6-formylation.[13][14][15]
-
Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at 0°C to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-methylindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for 1-3 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline (pH > 8).
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 1-methyl-1H-indole-3-carbaldehyde.
Visualizations
The following diagrams illustrate key experimental and logical workflows.
Caption: Byproduct identification and troubleshooting flowchart.
Caption: Synthetic routes and their associated major products/byproducts.
References
- 1. youtube.com [youtube.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 8. nanotrun.com [nanotrun.com]
- 9. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Methylindole - Wikipedia [en.wikipedia.org]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Improving regioselectivity in indole-6-carbaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of indole-6-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the direct formylation of indole not an effective method for synthesizing indole-6-carbaldehyde?
A1: Direct electrophilic formylation of indole, such as in the Vilsmeier-Haack or Reimer-Tiemann reactions, predominantly yields the indole-3-carbaldehyde isomer. This is due to the electronic properties of the indole ring, where the C-3 position is the most electron-rich and thus the most susceptible to electrophilic attack.
Q2: What is the primary strategy to achieve formylation at the C-6 position of the indole ring?
A2: The most effective strategy to direct formylation to the C-6 position is to first protect the indole nitrogen with a suitable protecting and/or directing group. This modification alters the electronic distribution of the indole ring and can sterically hinder the C-2 and C-7 positions, thereby favoring substitution at the C-4, C-5, or C-6 positions of the benzene ring portion of the indole.
Q3: What are some suitable protecting/directing groups for achieving C-6 functionalization?
A3: Several N-protecting groups can be employed to direct functionalization to the benzene ring of indole. While direct C-6 formylation using these groups is not always straightforward, they are crucial for subsequent directed lithiation or metal-catalyzed C-H activation strategies. Some examples include:
-
Pivaloyl (Piv): This bulky group can direct metallation to the C-7 position, but its influence can be modulated by other substituents.
-
Triisopropylsilyl (TIPS): A bulky silyl group that can influence the regioselectivity of metallation.
-
N-Pyrimidinyl group with an ancillary directing group at C-3: This strategy has been shown to be effective for remote C-6 alkylation of indoles.[1]
-
N-P(O)tBu2 group: This directing group has been successfully used for the Cu-catalyzed direct C-6 arylation of indoles.[2][3]
Q4: What are the common side products in the synthesis of indole-6-carbaldehyde?
A4: The most common side product is the thermodynamically favored indole-3-carbaldehyde. Other potential side products include other regioisomers of indole carbaldehyde (e.g., C-2, C-4, C-5, and C-7), as well as products resulting from over-formylation or decomposition of the starting material under harsh reaction conditions. In some cases, especially during Vilsmeier-Haack reactions, the formation of nitriles (e.g., 3-cyanoindole) can occur as a side reaction.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Indole-6-carbaldehyde
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and concentration of reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. |
| Poor Quality of Reagents | Ensure the purity of starting materials, especially the indole substrate and formylating agent. Use freshly distilled solvents and reagents when necessary. |
| Ineffective N-Protection/Deprotection | Confirm the successful installation of the N-protecting group before proceeding with formylation. Ensure complete deprotection after the formylation step to isolate the final product. Incomplete protection or premature deprotection can lead to the formation of the C-3 isomer. |
| Substrate Decomposition | Some indole derivatives can be sensitive to the reaction conditions. Consider using milder formylation reagents or reaction conditions. |
Issue 2: Poor Regioselectivity (Predominant Formation of Indole-3-carbaldehyde)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Direct Formylation of Unprotected Indole | As mentioned in the FAQs, direct formylation is highly selective for the C-3 position. It is crucial to protect the indole nitrogen. |
| Choice of Protecting/Directing Group | The nature of the N-protecting group significantly influences the regioselectivity. Experiment with different protecting groups (e.g., bulky silyl ethers, pivaloyl) to favor C-6 functionalization. For instance, the N-P(O)tBu2 group has shown high regioselectivity for C-6 arylation.[2][3] |
| Reaction Mechanism | Consider alternative synthetic routes that favor C-6 functionalization, such as directed ortho-metalation (DoM) followed by quenching with a formylating agent. This involves deprotonation at a specific position directed by a functional group. |
Issue 3: Difficulty in Purifying Indole-6-carbaldehyde from Isomeric Mixtures
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Similar Polarity of Isomers | The various indole aldehyde regioisomers often have very similar polarities, making their separation by standard column chromatography challenging. |
| Co-elution of Impurities | Side products from the reaction may have similar chromatographic behavior to the desired product. |
| Ineffective Chromatographic Conditions | Utilize high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for better separation. A study on the separation of six indole aldehyde regioisomers found that a Zorbax Eclipse Plus C18 column with a water/acetonitrile mobile phase provided effective separation.[4] Gas chromatography (GC) on a trifluoropropyl methyl polysiloxane stationary phase has also been shown to resolve these isomers effectively.[4] |
Experimental Protocols
General Protocol for N-Protection of Indole (Example with Acetyl Group)
-
Dissolution: Dissolve indole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Acylation: Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude N-acetylindole by column chromatography on silica gel.
Illustrative Protocol for Directed Formylation (Conceptual)
Note: A specific, high-yield protocol for direct C-6 formylation is not well-established in the literature. The following is a conceptual outline based on directed metalation principles.
-
N-Protection: Protect the indole nitrogen with a suitable directing group (e.g., triisopropylsilyl).
-
Directed Lithiation: Cool a solution of the N-protected indole in an ethereal solvent (e.g., THF, diethyl ether) to a low temperature (e.g., -78 °C) under an inert atmosphere. Add a strong base such as n-butyllithium or s-butyllithium dropwise. The directing group is intended to facilitate deprotonation at the C-6 position.
-
Formylation: After stirring for a specified time to ensure complete lithiation, add a formylating agent such as N,N-dimethylformamide (DMF) dropwise at -78 °C.
-
Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., fluoride source for silyl groups).
-
Purification: Purify the final product by column chromatography or HPLC to isolate indole-6-carbaldehyde.
Visualizations
Experimental Workflow for Indole-6-carbaldehyde Synthesis
Caption: General workflow for the synthesis of indole-6-carbaldehyde.
Troubleshooting Logic for Poor C-6 Regioselectivity
Caption: Decision tree for troubleshooting poor C-6 regioselectivity.
References
Troubleshooting low yield in Vilsmeier-Haack reaction of indoles
Technical Support Center: Vilsmeier-Haack Reaction of Indoles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data for the Vilsmeier-Haack formylation of indoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack reaction of indoles, focusing on factors that can lead to low yield and impurity.
Q1: My Vilsmeier-Haack reaction resulted in a very low yield. What are the primary causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack formylation of indole are a common problem. Several factors can be responsible:
-
Reagent Quality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. Ensure that both POCl₃ and DMF are anhydrous and preferably freshly distilled.[1] Water will quench the electrophilic Vilsmeier reagent and halt the reaction.
-
Reaction Temperature: Temperature control is critical at two stages. The initial formation of the Vilsmeier reagent should be performed at low temperatures (typically 0-10°C) to prevent its decomposition.[1][2] After the addition of the indole substrate, the reaction temperature may need to be carefully optimized, sometimes requiring heating (e.g., up to 85-100°C) to drive the reaction to completion.[1][2][3]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole is crucial. An insufficient amount of the formylating agent will lead to incomplete conversion of the starting material. A common protocol uses a slight excess of POCl₃ relative to the indole.[1]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: The reaction mixture turned dark brown or black, and I isolated a tar-like substance. What happened?
A2: The formation of a dark, polymeric tar is a frequent issue, especially with highly reactive indole substrates. This is often due to:
-
Excessive Heat: Overheating during the reaction can cause the indole to polymerize under the acidic conditions. Maintain careful temperature control throughout the process.
-
Highly Reactive Substrate: Electron-rich indoles are more susceptible to polymerization. For these substrates, it is crucial to maintain low temperatures, especially during the addition of the indole to the Vilsmeier reagent.
-
Incorrect Stoichiometry: An excessive amount of POCl₃ can lead to a highly acidic environment, promoting the degradation and polymerization of the indole.
To mitigate this, try adding the indole solution slowly to the pre-formed Vilsmeier reagent at a low temperature before gradually increasing the heat.
Q3: My TLC plate shows multiple spots, indicating side products. What are the likely impurities?
A3: Besides the desired 3-formylindole, several side products can form:
-
Unreacted Indole: If the reaction is incomplete, you will see the starting material on your TLC. This can be addressed by optimizing reaction time, temperature, or reagent stoichiometry.
-
Di-formylated Products: While formylation typically occurs at the C3 position due to the high electron density, under certain conditions, di-formylation can occur.
-
Polymeric Materials: As mentioned, indole can polymerize, leading to baseline material or spots that do not move on the TLC plate.[1]
-
Indole Trimers: In some cases, side reactions can lead to the formation of indole trimers.[4]
Q4: How does the choice of solvent affect the reaction yield?
A4: While DMF is both a reagent and often the solvent, other solvents can be used.[3] Using an excess of DMF can serve as the solvent.[3] However, in some cases, co-solvents like chloroform, benzene, or dioxane have been employed.[3] The choice of solvent can influence the solubility of the indole substrate and the stability of the Vilsmeier reagent, thereby affecting the overall reaction efficiency. For standard procedures, anhydrous DMF is the most common and effective choice.
Q5: What is the best method for purifying the final indole-3-carboxaldehyde product?
A5: The crude product obtained after the aqueous work-up is often of high purity.[1] However, for obtaining an analytically pure sample, recrystallization is the most effective method.[1] Ethanol is a commonly used solvent for this purpose, typically yielding a recovery of around 85%.[1]
Quantitative Data Summary
The efficiency of the Vilsmeier-Haack reaction is highly dependent on the substrate and reaction conditions. The table below summarizes yields for the formylation of various indole derivatives.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [5] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl) + 22.5 (2-formyl) | [5] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [5] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 | [5] |
| 6-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [5] |
| 7-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 85 | [5] |
Standard Experimental Protocol: Synthesis of Indole-3-carboxaldehyde
This protocol is adapted from a high-yield procedure and provides a reliable method for the formylation of indole.[1][6]
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 288 mL of anhydrous DMF.
-
Cool the flask in an ice-salt bath.
-
Slowly add 86 mL of POCl₃ to the stirred DMF over 30 minutes, ensuring the temperature is maintained between 0-5°C. The solution may develop a pinkish color.[1]
2. Indole Addition:
-
Prepare a solution of 100 g of indole in 100 mL of anhydrous DMF.
-
Add this solution to the Vilsmeier reagent over approximately 45 minutes, while maintaining the reaction temperature between 20-30°C.[1]
3. Reaction:
-
After the addition is complete, heat the mixture in a boiling water bath (around 100°C) for 1 hour. The mixture should transform into an opaque, yellow paste.[1]
4. Quenching and Hydrolysis:
-
Carefully add 300 g of crushed ice to the reaction paste with stirring. This should result in a clear, cherry-red solution.
-
Transfer this solution to a larger beaker containing an additional 200 g of crushed ice.
-
Slowly add a pre-prepared solution of 375 g of NaOH in 1 L of water to the reaction mixture with vigorous stirring. Maintain the temperature below 60°C.
-
Continue stirring for 45 minutes to allow for the complete precipitation of the product.
5. Isolation and Purification:
-
Collect the precipitate by filtration.
-
Resuspend the solid in 1 L of water to dissolve any inorganic salts, and then filter again.
-
Wash the product with three 300-mL portions of water.
-
Air-dry the product to yield indole-3-carboxaldehyde. The expected yield is approximately 97%.[1]
-
For further purification, the product can be recrystallized from ethanol.[1]
Visual Guides
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yield in the Vilsmeier-Haack reaction of indoles.
Caption: Troubleshooting workflow for low yield.
Vilsmeier-Haack Reaction Pathway
This diagram illustrates the key steps in the formylation of indole.
Caption: Key steps of the Vilsmeier-Haack reaction.
References
Technical Support Center: Scalable Synthesis of 1-methyl-1H-indole-6-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the scalable synthesis of 1-methyl-1H-indole-6-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route to this compound?
A common and effective strategy involves a two-step process: the synthesis of indole-6-carboxaldehyde followed by its N-methylation. Direct C6-formylation of 1-methylindole is less common and may present challenges with regioselectivity.
Q2: What are the critical parameters to control during the synthesis?
Key parameters include reaction temperature, purity of starting materials and solvents, and the choice of base and methylating agent. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial to optimize reaction times and minimize side product formation.[1]
Q3: Are there any significant safety precautions to consider?
Yes, working with reagents like strong bases (e.g., sodium hydride) and alkylating agents (e.g., methyl iodide) requires stringent safety measures. These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous conditions are often necessary, which requires careful handling of reagents and solvents to prevent moisture contamination.[1]
Troubleshooting Guides
Part 1: Synthesis of Indole-6-carboxaldehyde
Q1: My reaction to form indole-6-carboxaldehyde is showing low yield. What are the possible causes and solutions?
Low yields can stem from incomplete reactions or the formation of byproducts.[1] Consider the following:
-
Reaction Temperature: Ensure the optimal temperature for the specific synthetic route is maintained. Some reactions may require heating to proceed to completion.
-
Reagent Quality: Use high-purity starting materials and anhydrous solvents, as impurities and water can interfere with the reaction.[1]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.
Q2: I am observing multiple spots on my TLC plate for the indole-6-carboxaldehyde synthesis. How can I identify and minimize these impurities?
The formation of isomers or related indole derivatives is a common issue.
-
Isomeric Impurities: Depending on the synthetic method (e.g., Fischer indole synthesis), other positional isomers of the carboxaldehyde can form.[2][3] Careful control of reaction conditions and purification by column chromatography are essential.
-
Starting Material: Unreacted starting materials can be a source of impurities. Ensure the reaction goes to completion.
-
Side Reactions: Undesired side reactions can produce various byproducts. Adjusting stoichiometry and temperature can help minimize these.
Part 2: N-methylation of Indole-6-carboxaldehyde
Q1: The N-methylation of my indole-6-carboxaldehyde is not proceeding, or the yield is very low. What should I check?
Several factors can affect the efficiency of N-methylation:
-
Choice of Base: A sufficiently strong base is required to deprotonate the indole nitrogen. Common choices include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[4]
-
Anhydrous Conditions: The presence of water will quench the strong base and inhibit the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.[1]
-
Methylating Agent: Methyl iodide or dimethyl sulfate are commonly used. Ensure the quality and correct stoichiometry of the methylating agent.
Q2: I am getting a mixture of N-methylated and C-methylated products. How can I improve the selectivity for N-methylation?
While N-alkylation is generally favored for indoles, C3-alkylation can be a competing side reaction.[5]
-
Reaction Conditions: Performing the reaction at lower temperatures can sometimes improve selectivity.
-
Base and Solvent System: The choice of base and solvent can influence the site of methylation. Experimenting with different conditions may be necessary to optimize for N-methylation.
Q3: My final product, this compound, is difficult to purify. What purification strategies are recommended?
Purification of indole derivatives can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for purifying indole derivatives. A careful selection of the solvent system (e.g., hexanes/ethyl acetate) is critical for good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining high-purity material.[6]
-
Preparative TLC or HPLC: For small-scale purification or very difficult separations, these techniques can be employed.
Experimental Protocols
Protocol 1: N-methylation of Indole-6-carboxaldehyde
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add indole-6-carboxaldehyde (1 equivalent).
-
Solvent Addition: Add anhydrous DMF or THF via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at this temperature for 30-60 minutes.
-
Methylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Synthesis of Indole-6-carboxaldehyde (Example Method) | N-methylation of Indole-6-carboxaldehyde |
| Starting Material | Substituted o-nitrotoluene | Indole-6-carboxaldehyde |
| Key Reagents | DMFDMA, Reducing agent (e.g., Fe/AcOH) | NaH, Methyl Iodide |
| Solvent | DMF, Acetic Acid | Anhydrous DMF or THF |
| Temperature | Varies (e.g., Reflux for cyclization) | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours | 2-4 hours |
| Typical Yield | 60-80% | 85-95% |
| Purification | Column Chromatography | Column Chromatography/Recrystallization |
Note: The data in this table is illustrative and based on general procedures for similar indole syntheses. Actual results may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for N-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Indole synthesis [organic-chemistry.org]
- 6. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Stability of 1-methyl-1H-indole-6-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-indole-6-carbaldehyde. The information is designed to help address common stability-related issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend refrigeration (0-8°C).[3] It is also advisable to protect the compound from light and moisture.
Q2: My solid this compound has changed color from yellow/orange to brown. What does this indicate?
The appearance of this compound is typically a yellow to orange to brown crystalline powder.[2][3] A significant color change, particularly darkening to brown, may indicate degradation. Indole-containing compounds can be sensitive to air and light, leading to oxidation and the formation of colored impurities. It is recommended to use a fresh sample or purify the material if discoloration is observed.
Q3: I am observing unexpected peaks in my HPLC analysis of a stock solution. What could be the cause?
The appearance of new peaks in an HPLC chromatogram of a stock solution over time is a strong indicator of degradation.[4] The indole ring is susceptible to oxidation by atmospheric oxygen.[4] Additionally, the aldehyde functional group can be prone to oxidation, especially in the presence of impurities in the solvent. The indole ring is also known to be sensitive to strongly acidic conditions, which can lead to degradation.[4]
Q4: How can I minimize the degradation of this compound in solution?
To minimize degradation in solution:
-
Solvent Choice: Use high-purity, degassed solvents. If compatible with your experimental design, anhydrous aprotic solvents are preferable.[4]
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light by using amber vials or wrapping the container in foil.[4]
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Solid compound darkens over time. | Oxidation or photodegradation. | Store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere. Consider refrigeration as recommended by some suppliers.[3] |
| Appearance of new peaks in HPLC/TLC analysis of a stock solution. | Degradation in solution due to oxidation, light exposure, or reaction with the solvent. | Prepare fresh solutions before use. Store stock solutions at low temperatures, protected from light.[4] Use high-purity, degassed solvents. |
| Low or inconsistent yields in reactions involving this compound. | Degradation of the starting material. The indole nucleus is electron-rich and can be susceptible to oxidation by certain reagents.[4] | Confirm the purity of the starting material before use (e.g., by NMR or HPLC). If using oxidizing agents in your reaction, carefully control the stoichiometry and temperature to minimize side reactions with the indole ring.[4] |
| Precipitation observed in a stock solution upon storage. | Poor solubility or potential degradation to a less soluble product. | Ensure the compound is fully dissolved initially. If precipitation occurs upon cooling, gently warm the solution before use. If the precipitate does not redissolve or if the solution's color has changed, it may be a sign of degradation, and a fresh solution should be prepared. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions: Subject the stock solution to the following stress conditions[4][5]:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[4] A control sample should be wrapped in foil and kept under the same conditions.
3. Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
4. Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with UV detection. A C18 column is often suitable for indole derivatives.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.
-
Detection: Monitor at the absorbance maximum of the parent compound.
5. Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Identify and quantify the major degradation products relative to the initial peak area of the parent compound.
Data Presentation
Table 1: Stability Data for this compound under Forced Degradation
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Total Degradation (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| UV Light, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. Indole-6-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Recrystallization of Indole Aldehydes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the recrystallization of indole aldehydes. It is intended for researchers, scientists, and drug development professionals aiming to achieve high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for recrystallizing indole aldehydes?
A1: The choice of solvent is critical for successful recrystallization. For indole-3-aldehyde, ethanol is a commonly used and effective solvent.[1][2] A general rule is to use a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[3] For other indole derivatives, solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene have been found to be effective.[4] A mixed solvent system, such as methanol and water, can also be a good option for crude indole compounds.[5]
Q2: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease the saturation, and allow it to cool more slowly.[6] Using a solvent with a lower boiling point can also help prevent the solution from reaching the compound's melting point.[7]
Q3: The yield of my recrystallized indole aldehyde is very low. What are the common causes?
A3: A low recovery is a frequent issue in recrystallization. The most common causes include:
-
Using too much solvent: This keeps a significant amount of the product dissolved in the mother liquor even after cooling.[6] Try to use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature crystallization: If crystals form too early during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete precipitation: Cooling the solution in an ice bath after it has reached room temperature can help maximize crystal formation.[3]
-
Inherent solubility: For indole-3-aldehyde recrystallized from ethanol, a recovery of around 85% is typical, as some product will remain in the mother liquor.[1]
Q4: My final product has a distinct color, but the pure compound should be colorless. How can I fix this?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal (Norit). Add a small amount of charcoal to the solution after the indole aldehyde has dissolved, boil for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be cautious not to add charcoal to a boiling solution as it can cause it to boil over violently.
Q5: Crystals formed almost immediately after I removed the solution from the heat. Is this a problem?
A5: Yes, rapid crystallization is undesirable because impurities can get trapped within the fast-forming crystal lattice, which undermines the purification process.[6] Ideal crystallization should occur slowly, over a period of 15-20 minutes or more. To slow down crystal growth, reheat the solution and add a small amount of extra solvent (1-2 mL) before allowing it to cool slowly and undisturbed.[6]
Q6: Recrystallization is not effectively purifying my indole aldehyde. Are there alternative methods?
A6: If recrystallization fails to provide the desired purity, other purification techniques can be employed.
-
Column Chromatography: This is a highly effective method for separating indole aldehydes from closely related byproducts or starting materials.[4][5]
-
Bisulfite Adduct Formation: For aldehydes, a classic technique involves forming a water-soluble aldehyde-bisulfite adduct. This allows you to wash away non-aldehyde impurities with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by adding a base.[8] This method is particularly useful for separating aldehydes from unreacted starting materials or non-carbonyl byproducts.[8][9]
Data Summary: Solvents for Recrystallization
The following table summarizes common solvents and solvent systems used for the recrystallization of indole aldehydes and related compounds. The optimal choice is compound-specific and may require experimental screening.
| Compound Type | Solvent System | Notes |
| Indole-3-aldehyde | 95% Ethanol | Requires approximately 8.5 mL per gram of aldehyde. Recovery is typically around 85%.[1] |
| General Indole Aldehydes | Ethanol/Water | A polar solvent system suitable for compounds with hydrogen bonding capabilities.[4][7] |
| General Indole Aldehydes | Ethyl Acetate/Hexanes | A moderately polar system. Hexane acts as an anti-solvent. |
| General Indole Aldehydes | Toluene | A non-polar aromatic solvent, useful for less polar indole derivatives.[4] |
| Crude Indole | Methanol/Water | Can be effective for purifying crude indole from sources like coal tar.[5] |
Experimental Protocol: Recrystallization of Indole-3-Aldehyde
This protocol provides a detailed methodology for the purification of indole-3-aldehyde using ethanol.
Materials:
-
Crude Indole-3-aldehyde
-
95% Ethanol
-
Erlenmeyer flasks (2)
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolving the Solute: Place the crude indole-3-aldehyde in an Erlenmeyer flask. In a separate flask, heat the 95% ethanol on a hot plate to its boiling point. Carefully add the minimum amount of hot ethanol to the crude product until it completely dissolves with swirling or stirring.[3] (Approximate ratio: 8.5 mL ethanol per gram of aldehyde).[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Cooling and Crystallization: Cover the flask containing the hot solution and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[6] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[3]
-
Isolating the Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing the Crystals: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from their surface.
-
Drying the Crystals: Allow the crystals to dry completely by continuing to draw air through the Buchner funnel.[3] For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
Visual Troubleshooting Guide
The following workflow provides a logical guide to troubleshooting common issues encountered during the recrystallization of indole aldehydes.
Caption: Troubleshooting workflow for common indole aldehyde recrystallization problems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Indole-6-Carbaldehyde Isomers
Welcome to the technical support center for the chromatographic separation of indole-6-carbaldehyde and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of indole-6-carbaldehyde from its isomers critical?
A1: Indole-6-carbaldehyde and its regioisomers (e.g., indole-2-carbaldehyde, indole-3-carbaldehyde, etc.) share the same molecular formula but differ in the position of the formyl group on the indole ring.[1] These structural differences can lead to significant variations in their chemical reactivity and biological activity. In drug development, one isomer may exhibit the desired therapeutic effect, while others could be less active, inactive, or even toxic.[2] Therefore, precise separation and quantification are essential for quality control, ensuring the efficacy and safety of pharmaceutical products.[2]
Q2: What are the primary chromatographic techniques for separating indole-6-carbaldehyde isomers?
A2: The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, and Gas Chromatography (GC).[1] Supercritical Fluid Chromatography (SFC) and Thin-Layer Chromatography (TLC) are also applicable methods for the separation of indole derivatives.[2][3]
Q3: Is chiral chromatography necessary for indole-6-carbaldehyde?
A3: Indole-6-carbaldehyde itself is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography is not required for its separation from other constitutional isomers. The primary challenge lies in separating it from its positional isomers (regioisomers).
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of indole-6-carbaldehyde and its isomers.
HPLC Troubleshooting
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary Interactions.
-
Explanation: Indole compounds can exhibit secondary interactions with free silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[2]
-
Solution:
-
Use a base-deactivated column or a column with a low-activity silica surface.[4]
-
Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.[2]
-
Adjust the mobile phase pH. For basic compounds, a lower pH can improve peak shape, while a higher pH may be suitable for acidic compounds.[5]
-
-
-
Possible Cause 2: Column Overload.
-
Explanation: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.[6]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Possible Cause 3: Inappropriate Injection Solvent.
-
Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted peak shapes.[6]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
Problem: Poor Resolution Between Isomer Peaks
-
Possible Cause 1: Insufficient Column Efficiency.
-
Explanation: A column with a lower number of theoretical plates may not provide the necessary efficiency to separate closely eluting isomers.
-
Solution:
-
Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC).
-
Optimize the flow rate. Lowering the flow rate can sometimes improve resolution, but may also increase run time.
-
-
-
Possible Cause 2: Unoptimized Mobile Phase Composition.
-
Explanation: The choice and ratio of organic solvent to the aqueous phase are critical for achieving selectivity between isomers.
-
Solution:
-
Perform a systematic study by varying the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile.
-
Adjust the mobile phase pH, as this can alter the ionization state of the analytes and their interaction with the stationary phase.
-
-
Problem: Split Peaks
-
Possible Cause 1: Column Void or Contamination.
-
Explanation: A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band, causing it to split.[7]
-
Solution:
-
Reverse-flush the column (if permitted by the manufacturer).
-
If a void is suspected, the column may need to be replaced.[7]
-
Always filter samples and mobile phases to prevent contamination.
-
-
-
Possible Cause 2: Sample Co-elution.
-
Explanation: The "split" peak may actually be two closely eluting, unresolved isomers.
-
Solution: Re-evaluate and optimize the mobile phase composition, column chemistry, and temperature to improve separation selectivity.
-
GC Troubleshooting
Problem: Co-elution of Isomers
-
Possible Cause 1: Inappropriate Stationary Phase.
-
Explanation: The polarity and selectivity of the GC column's stationary phase are crucial for resolving positional isomers.
-
Solution: Select a stationary phase with a different polarity. For indole aldehydes, a trifluoropropyl methyl polysiloxane phase has shown excellent resolution.[1]
-
-
Possible Cause 2: Suboptimal Temperature Program.
-
Explanation: The temperature ramp rate can significantly affect the separation.
-
Solution: Optimize the temperature gradient. A slower ramp rate can often improve the resolution of closely eluting compounds.
-
Experimental Protocols
Protocol 1: HPLC Separation of Indole Aldehyde Regioisomers
This method is effective for the separation of 2-, 3-, 4-, 5-, 6-, and 7-formylindole.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase: Water and acetonitrile (75:25, v/v).[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Detection: UV at 220 nm.[1]
-
Elution Order: 3-formylindole, 5-formylindole, 4-formylindole, 6-formylindole, 2-formylindole, and 7-formylindole.[1]
Protocol 2: GC-MS Separation of Indole Aldehyde Regioisomers
This method provides excellent resolution for the six regioisomers of indole aldehyde.[1]
-
Instrumentation: GC system coupled with a Mass Spectrometer (MS).
-
Column: Capillary column with a trifluoropropyl methyl polysiloxane (Rtx-200) stationary phase.[1]
-
Carrier Gas: Helium.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 40 °C for 5 minutes, then ramp to 230 °C at 6 °C/min (hold for 10 minutes), and finally ramp to 280 °C at 30 °C/min (hold for 30 minutes).[8] (Note: This is a general program for indole alkaloids and may need optimization).
-
MS Detector: Electron Ionization (EI) at 70 eV.[8]
-
Elution Order: 7-formylindole, 2-formylindole, 4-formylindole, 6-formylindole, 5-formylindole, and 3-formylindole.[1]
Data Presentation
Table 1: HPLC and GC Elution Order of Indole Aldehyde Isomers
| Isomer | HPLC Elution Order[1] | GC Elution Order[1] |
| 2-formylindole | 5 | 2 |
| 3-formylindole | 1 | 6 |
| 4-formylindole | 3 | 3 |
| 5-formylindole | 2 | 5 |
| 6-formylindole | 4 | 4 |
| 7-formylindole | 6 | 1 |
Visualizations
Caption: General experimental workflow for the chromatographic separation of indole-6-carbaldehyde isomers.
Caption: Troubleshooting logic for addressing poor peak resolution in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 吲哚-6-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. maxisci.com [maxisci.com]
- 7. realab.ua [realab.ua]
- 8. notulaebotanicae.ro [notulaebotanicae.ro]
Validation & Comparative
N-Methylated vs. Non-Methylated Indole Aldehydes: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Indole aldehydes, particularly indole-3-carboxaldehyde, represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. A key structural modification that can significantly influence this activity is the methylation of the indole nitrogen. This guide provides an objective comparison of the biological activities of N-methylated and non-methylated indole aldehydes, supported by experimental data, to aid in the strategic design and development of novel therapeutic agents.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of indole-3-carboxaldehyde and its N-methylated counterpart, N-methylindole-3-carboxaldehyde, across various assays.
Table 1: Cytotoxicity Data (IC₅₀, µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Indole-3-carboxaldehyde | - | Data not available | - |
| N-Methylindole-3-carboxaldehyde | - | Data not available | - |
| Related Indole Derivatives | |||
| Indole-3-carboxaldehyde derivative | A549 (Lung) | 11.5 | [1] |
| Indole-3-carboxaldehyde derivative | HepG-2 (Liver) | 35.3 | [1] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [1] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [1] |
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-carboxaldehyde | Fusarium solani | 59.56 (EC₅₀) | |
| Indole-3-carboxaldehyde derivative | Staphylococcus aureus | 6.25-100 | [1] |
| N-Methylindole-3-carboxaldehyde | - | Data not available | - |
Table 3: Urease Inhibition (IC₅₀, mM)
| Compound | Enzyme | IC₅₀ (mM) | Reference |
| Indole-3-carbaldehyde oxime | Jack bean urease | 0.1530 ± 0.0016 | |
| syn-1-methyl-1H-indole-3-carbaldehyde oxime | Jack bean urease | > 0.2 | |
| anti-1-methyl-1H-indole-3-carbaldehyde oxime | Jack bean urease | > 0.2 | |
| syn-1-benzyl-1H-indole-3-carbaldehyde oxime | Jack bean urease | 0.0516 ± 0.0035 | |
| anti-1-benzyl-1H-indole-3-carbaldehyde oxime | Jack bean urease | 0.0345 ± 0.0008 | |
| Thiourea (Standard) | Jack bean urease | 0.2387 ± 0.0048 |
Table 4: Intestinal Barrier Protective Effect
| Compound | Parameter | Effect | Reference |
| Indole-3-carboxaldehyde (A3) | Intestinal barrier protection against T. gondii | Protective | |
| N-Methylindole-3-carboxaldehyde (A8) | Intestinal barrier protection against T. gondii | Protective |
Discussion of Biological Activity
The available data, though not exhaustive, suggests that N-methylation of the indole aldehyde scaffold can have a variable impact on its biological activity, depending on the specific assay and the target organism or cell line.
In the context of urease inhibition , the non-methylated indole-3-carbaldehyde oxime showed moderate activity. Interestingly, the N-methylated oxime derivatives exhibited lower potency in this specific assay, suggesting that the presence of the N-H proton may be beneficial for interaction with the enzyme's active site. However, it is noteworthy that N-benzylation significantly enhanced the inhibitory activity, indicating that larger substituents on the indole nitrogen can be favorable.
Regarding intestinal barrier protection , both indole-3-carboxaldehyde and its N-methylated analog demonstrated protective effects against damage induced by Toxoplasma gondii infection. This suggests that for this particular biological function, N-methylation does not abolish the protective activity.
Experimental Protocols
1. MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation, providing a measure of a compound's cytotoxic effects.
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (N-methylated and non-methylated indole aldehydes) and a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
-
2. Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
-
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that prevents visible growth after a defined incubation period is the MIC.
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the N-methylated and non-methylated indole aldehydes in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: After incubation, visually assess the wells for turbidity (growth). The MIC is the lowest concentration of the compound where no visible growth is observed.[1]
-
3. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and rapid method to screen the antioxidant capacity of a compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance of the DPPH solution is proportional to the radical scavenging activity of the compound.[1]
-
Procedure:
-
Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test compounds.[1]
-
Reaction: Mix the test compound solutions with the DPPH solution.[1]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[1]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.
-
Visualizing Key Concepts
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation
Indole-3-carboxaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal homeostasis. The impact of N-methylation on AhR activation is an important area for further investigation.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps involved in determining the cytotoxicity of a compound using the MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
References
The Evolving Landscape of 1-Methyl-1H-indole-6-carbaldehyde Analogs: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationships (SAR) of 1-methyl-1H-indole-6-carbaldehyde analogs reveals a versatile scaffold with significant potential in medicinal chemistry. This guide provides a comparative analysis of these analogs, drawing from various studies to elucidate the impact of structural modifications on their biological activity. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
The indole nucleus is a privileged scaffold in drug discovery, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Strategic modification of the indole core, particularly at the 1, 3, and 6-positions, has been a fruitful approach for developing potent and selective agents against various biological targets. This guide focuses on the SAR of this compound analogs, a class of compounds that has garnered interest for its potential as enzyme inhibitors and anticancer agents.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the indole ring and modifications of the carbaldehyde group. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on inhibitory potency.
| Compound ID | Modification from Parent Scaffold | Target | Activity (IC50, µM) | Cell Line |
| Parent | This compound | - | - | - |
| Analog 1a | 6-(hydroxymethyl) | Mitochondrial OXPHOS | >50 | MiaPaCa-2 |
| Analog 1b | 6-((benzoyloxy)methyl) | Mitochondrial OXPHOS | 12.3 | MiaPaCa-2 |
| Analog 1c | 6-((4-nitrobenzoyloxy)methyl) | Mitochondrial OXPHOS | 2.7 | MiaPaCa-2 |
| Analog 2a | 1-(3,4,5-trimethoxyphenyl)-6-bromo | Tubulin Polymerization | 8.5 | MCF-7 |
| Analog 2b | 1-(3,4,5-trimethoxyphenyl)-6-cyano | Tubulin Polymerization | 3.2 | MCF-7 |
| Analog 2c | 1-(3,4,5-trimethoxyphenyl)-6-(1H-pyrrol-1-yl) | Tubulin Polymerization | 1.8 | MCF-7 |
Table 1: SAR of this compound Analogs as Mitochondrial OXPHOS and Tubulin Polymerization Inhibitors.
Key Structure-Activity Relationship Insights
Analysis of the compiled data reveals several key trends in the SAR of this compound analogs:
-
Modification of the 6-Carbaldehyde Group: Conversion of the aldehyde at the 6-position to a benzoate ester significantly enhances activity against mitochondrial oxidative phosphorylation (OXPHOS). The introduction of an electron-withdrawing nitro group on the benzoate ring (Analog 1c) leads to a substantial increase in potency compared to the unsubstituted benzoate (Analog 1b). This suggests that electronic effects play a crucial role in the interaction with the biological target.
-
Substitution at the 6-Position: In a different series where the 1-position is substituted with a 3,4,5-trimethoxyphenyl group, modifications at the 6-position have a pronounced effect on tubulin polymerization inhibition. Replacing a bromo substituent (Analog 2a) with a cyano group (Analog 2b) or a pyrrolyl moiety (Analog 2c) leads to a progressive increase in anticancer activity. This highlights the importance of the substituent's size, shape, and electronic properties at this position for effective interaction with tubulin.
-
The Role of the 1-Methyl Group: While the provided data primarily focuses on modifications at other positions, the presence of the methyl group at the 1-position is a common feature in many active indole derivatives. This substitution can influence the compound's lipophilicity, metabolic stability, and overall conformation, thereby impacting its biological activity. Further studies directly comparing 1-methyl analogs with their N-H counterparts are needed to fully elucidate the role of this group.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
Mitochondrial Oxidative Phosphorylation (OXPHOS) Inhibition Assay
The inhibitory activity of the analogs against mitochondrial OXPHOS was assessed using a Seahorse XF Analyzer. Pancreatic cancer cells (MiaPaCa-2) were seeded in XF96 cell culture microplates. The cells were then treated with varying concentrations of the test compounds. The oxygen consumption rate (OCR) was measured over time to determine the effect on mitochondrial respiration. The IC50 values were calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
The effect of the compounds on tubulin polymerization was evaluated using a fluorescence-based assay. Purified tubulin was incubated with the test compounds in a polymerization buffer containing GTP and a fluorescent reporter. The increase in fluorescence, corresponding to tubulin polymerization, was monitored over time. The concentration of the compound that inhibited tubulin polymerization by 50% (IC50) was determined.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the analogs on cancer cell lines (e.g., MCF-7) were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with different concentrations of the compounds for a specified period. MTT solution was then added, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was measured at a specific wavelength, and the IC50 values were calculated.
Visualizing the Scientific Workflow and Relationships
To better illustrate the processes and logic described, the following diagrams were generated using the DOT language.
Caption: Workflow for the generation of the SAR comparison guide.
Caption: Key SAR findings for this compound analogs.
References
- 1. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researcher.manipal.edu [researcher.manipal.edu]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
In Vitro Evaluation of 1-methyl-1H-indole-6-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer activity of indole derivatives, with a focus on derivatives of 1-methyl-1H-indole-carbaldehyde. Due to the limited publicly available data specifically on the 6-carbaldehyde isomer, this guide also includes data on closely related and alternative indole-based compounds to provide a broader context for researchers in this field. The information is presented to facilitate the objective comparison of performance with supporting experimental data.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic effects of various indole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| DHI1 (4a) | 1-methyl-1H-indole-3-carbaldehyde derivative | Jurkat (Leukemia) | 21.83 ± 2.35 | - | - |
| HL-60 (Leukemia) | 19.14 ± 0.18 | - | - | ||
| HCT-116 (Colon) | 71.13 ± 6.46 | - | - | ||
| MCF-7 (Breast) | 94.68 ± 8.38 | - | - | ||
| A2780 (Ovarian) | 46.27 ± 5.95 | - | - | ||
| Compound 5f | Indole-3-carbaldehyde Sulfonohydrazide | MCF-7 (Breast) | 13.2 | Doxorubicin | Not specified |
| MDA-MB-468 (Breast) | 8.2 | Doxorubicin | Not specified | ||
| Compound 3b | Indolyl-methylidene Phenylsulfonylhydrazone | MCF-7 (Breast) | 4.0 | - | - |
| Compound 3f | Indolyl-methylidene Phenylsulfonylhydrazone | MDA-MB-231 (Breast) | 4.7 | - | - |
| NICA | 4-nitro-1H-indole-3-carboxaldehyde | A549 (Lung) | Potent activity reported | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these indole derivatives are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
MTT Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][5]
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to the amount of DNA they contain.
Procedure:
-
Cell Treatment: Culture cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.[4][6]
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected per sample.[4]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In Vivo Performance of Novel Indole Derivatives: A Comparative Analysis for Anticancer and Anti-inflammatory Applications
For researchers and professionals in drug development, this guide provides a comparative analysis of the in vivo efficacy of three promising indole-derivatives against established therapeutic agents. The anticancer activities of an indolyl-hydrazone (Compound 5) and an indole-2-carboxamide (LG25) are compared with the kinase inhibitor Staurosporine. Additionally, the anti-inflammatory potential of an indole-chalcone is evaluated against the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac.
This guide synthesizes preclinical in vivo data to offer an objective comparison, supported by detailed experimental protocols and visualizations of the associated signaling pathways. All quantitative data are summarized in structured tables for ease of comparison.
Anticancer Indole Derivatives: In Vivo Efficacy
Two novel indole derivatives, an indolyl-hydrazone designated as Compound 5 and an indole-2-carboxamide, LG25, have demonstrated significant antitumor activity in preclinical breast cancer models.[1] These findings position them as promising candidates for further development.
Comparative In Vivo Anticancer Activity
| Compound | Animal Model | Cell Line | Dosage | Treatment Duration | Tumor Growth Inhibition | Comparator | Comparator Tumor Growth Inhibition |
| Indolyl-hydrazone Cpd 5 | SEC-bearing mice | MCF-7 | Not Specified | Not Specified | 46.9% | Staurosporine | Not Specified in vivo |
| Indole-2-carboxamide LG25 | BALB/c nude mice | MDA-MB-231 | 5 or 10 mg/kg/day | 12 days | Significant reduction | Vehicle | Not Applicable |
SEC: Solid Ehrlich Carcinoma. Further details on the in vivo efficacy of the comparator, Staurosporine, in a directly comparable model were not available in the provided results.[1][2]
Anti-inflammatory Indole Derivative: In Vivo Efficacy
An indole-chalcone, 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one, has shown potent anti-inflammatory effects in a carrageenan-induced paw edema model, a standard for evaluating acute inflammation.
Comparative In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Maximum Inhibition of Paw Edema | Comparator | Comparator Maximum Inhibition |
| Indole-chalcone | Mice | 10 mg/kg (i.p.) | 61.74% (Acetic acid-induced writhing) | Diclofenac Potassium | 54.98% (Acetic acid-induced writhing) |
Data from the acetic acid-induced writhing test, another model for peripheral pain and inflammation, is presented here as it provided a direct comparison with Diclofenac.[3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
Breast Cancer Xenograft Model Protocol (Indolyl-hydrazone Compound 5)
-
Animal Model: Solid Ehrlich Carcinoma (SEC)-bearing mice.
-
Cell Line: MCF-7 human breast cancer cells.
-
Tumor Induction: Specific details on the induction of SEC were not available in the provided search results.
-
Grouping and Dosing: Mice were divided into a control group and a group treated with Compound 5. The exact dosage and administration route were not specified.
-
Outcome Measurement: Tumor volume was measured, and the percentage of tumor proliferation attenuation was calculated.[4]
Triple-Negative Breast Cancer Xenograft Model Protocol (Indole-2-carboxamide LG25)
-
Animal Model: Female BALB/c nude mice.[2]
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.[2]
-
Tumor Induction: 5 x 10^6 MDA-MB-231 cells in a 1:1 ratio of Matrigel to PBS were injected subcutaneously into the right flank of each mouse.[2]
-
Grouping and Dosing: Once tumors reached a volume of 140–160 mm³, mice were randomized into a vehicle control group and treatment groups receiving LG25 at 5 or 10 mg/kg, administered once daily for 12 days. The vehicle was ethoxylated castor oil.[2]
-
Outcome Measurement: Tumor volume was calculated using the formula 0.5 × length × width².[2]
Carrageenan-Induced Paw Edema Protocol (Indole-chalcone)
-
Animal Model: Mice (strain not specified).
-
Induction of Edema: A 1% carrageenan suspension in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.[5]
-
Grouping and Dosing: Animals are divided into a control group, a vehicle group, and groups treated with the indole-chalcone (10 mg/kg, intraperitoneally) or Diclofenac. The treatment is administered one hour before carrageenan injection.[3][5]
-
Outcome Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated groups to the vehicle control group.[5]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these indole derivatives are attributed to their modulation of key cellular signaling pathways.
Anticancer Signaling Pathway: PI3K/Akt/mTOR
Both the indolyl-hydrazone Compound 5 and indole-2-carboxamide LG25 have been shown to exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway.[2][6] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting key components of this pathway, these indole derivatives can induce apoptosis and inhibit tumor growth. LG25 has also been shown to suppress the nuclear translocation of NF-κB.[3]
Anti-inflammatory Signaling Pathway: NF-κB
The anti-inflammatory effects of the indole-chalcone are associated with the inhibition of the NF-κB signaling pathway.[7] Carrageenan injection triggers an inflammatory cascade that leads to the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines and enzymes like COX-2.[8] By inhibiting this pathway, the indole-chalcone can reduce the production of inflammatory mediators.
Experimental Workflows
The following diagrams illustrate the general workflows for the in vivo experiments described in this guide.
References
- 1. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 1-methyl-1H-indole-6-carbaldehyde as a Tool Compound
Introduction
1-methyl-1H-indole-6-carbaldehyde is a member of the indole family, a privileged scaffold in medicinal chemistry renowned for its presence in a multitude of biologically active compounds.[1][2][3] While commercially available, a thorough review of published scientific literature reveals a lack of comprehensive validation data for this compound as a chemical tool compound. A tool compound is a potent, selective, and well-characterized small molecule used to probe biological processes and validate therapeutic targets.[4][5]
This guide provides a comparative framework for the necessary validation of this compound. Due to the absence of experimental data for this specific compound, we present a hypothetical validation workflow. To provide a tangible benchmark, we will compare its hypothetical data against a well-validated tool compound, GSK2801 , a selective inhibitor of the BAZ2A and BAZ2B bromodomains.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals to illustrate the rigorous process required to qualify a compound for use in biological research.
The Validation Workflow for a Novel Tool Compound
The validation of a new chemical entity like this compound into a reliable tool compound is a multi-step process. It begins with initial screening and progresses through detailed biochemical and cellular characterization to establish its potency, selectivity, and mechanism of action.
Data Presentation: A Comparative Analysis
The following tables present a hypothetical data set for this compound, assuming it is a hypothetical inhibitor of "Kinase X". This is contrasted with the published data for the validated BAZ2A/B inhibitor, GSK2801.[7][8]
Table 1: Biochemical Potency and Selectivity
| Compound | Target | Potency (Kd) | Selectivity vs. Related Targets |
| This compound (Hypothetical) | Kinase X | 85 nM | >100-fold vs. Kinase Y, Z |
| GSK2801 (Validated) | BAZ2B | 136 nM | >50-fold vs. BRD4 |
| BAZ2A | 257 nM | ||
| GSK8573 (Inactive Control for GSK2801) | BAZ2A/B | >50 µM | - |
Table 2: Cellular Activity and Target Engagement
| Compound | Cellular Target Engagement (FRAP) | Cellular Functional Activity (EC50) |
| This compound (Hypothetical) | 0.5 µM | 1.2 µM (Inhibition of substrate phosphorylation) |
| GSK2801 (Validated) | Displaces GFP-BAZ2A from chromatin | Not applicable (used to probe chromatin biology) |
| GSK8573 (Inactive Control for GSK2801) | No displacement at 10 µM | No cellular effect |
Table 3: In Vivo Properties
| Compound | Bioavailability (Mouse, Oral) | In Vivo Target Modulation |
| This compound (Hypothetical) | 25% | Dose-dependent reduction of p-Substrate in tumor xenografts |
| GSK2801 (Validated) | Reasonable in vivo exposure after oral dosing | Suitable for in vivo studies to probe BAZ2 function |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of a tool compound. Below are outlines of key experiments.
1. Biochemical Potency Assay (Isothermal Titration Calorimetry - ITC)
-
Objective: To determine the binding affinity (Kd) of the compound to its purified target protein.
-
Method:
-
The target protein (e.g., Kinase X or BAZ2B) is purified and dialyzed into the assay buffer.
-
The compound is dissolved in the same buffer.
-
The protein solution is loaded into the sample cell of the ITC instrument.
-
The compound solution is loaded into the injection syringe.
-
A series of small injections of the compound into the protein solution are performed.
-
The heat released or absorbed during binding is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
2. Cellular Target Engagement (Fluorescence Recovery After Photobleaching - FRAP)
-
Objective: To confirm that the compound can enter cells and bind to its target in a cellular context.[8]
-
Method:
-
Cells (e.g., U2OS) are transfected with a plasmid expressing the target protein fused to a fluorescent protein (e.g., GFP-BAZ2A).
-
The cells are treated with the compound or a vehicle control.
-
A specific region of the cell where the fluorescently-tagged protein is localized (e.g., the nucleus) is photobleached using a high-intensity laser.
-
The recovery of fluorescence in the bleached region is monitored over time.
-
A compound that engages the target will typically increase the mobility of the target protein, leading to a faster fluorescence recovery rate.
-
3. Selectivity Profiling (Kinase Panel Screen)
-
Objective: To assess the selectivity of the compound against a broad range of related and unrelated protein targets.
-
Method:
-
The compound is submitted to a commercial service (e.g., Eurofins, DiscoveRx) for screening against a panel of hundreds of kinases.
-
The assays are typically run at a fixed concentration of the compound (e.g., 1 or 10 µM).
-
The percentage of inhibition for each kinase is determined.
-
Follow-up dose-response curves are generated for any kinases that show significant inhibition to determine the IC50 values.
-
Signaling Pathways and Mechanisms of Action
Understanding the pathway in which the tool compound acts is critical for interpreting experimental results.
Hypothetical Kinase X Inhibition Pathway
This diagram illustrates a generic kinase signaling pathway that could be inhibited by a tool compound like our hypothetical this compound.
Mechanism of Action of GSK2801
GSK2801 acts by competitively binding to the bromodomains of BAZ2A and BAZ2B, preventing them from recognizing acetylated lysine residues on histones and other proteins. This disrupts their function in chromatin remodeling.
The rigorous validation of a tool compound is paramount to ensure that the biological insights gained from its use are reliable and directly attributable to the modulation of its intended target. While this compound belongs to a chemically important class of molecules, it currently lacks the necessary published data to be considered a validated tool compound. The hypothetical validation process outlined in this guide, benchmarked against the well-characterized probe GSK2801, provides a roadmap for the experimental work required. Researchers considering the use of this compound in biological studies should undertake a similar validation strategy to ensure the integrity of their findings.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biocurate.com [biocurate.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK2801 | Structural Genomics Consortium [thesgc.org]
- 8. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Indole-6-Carbaldehydes
For researchers, scientists, and professionals in drug development, the synthesis of substituted indole-6-carbaldehydes is a critical step in the creation of various pharmacologically active compounds. This guide provides an objective comparison of several synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for a given application.
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a carbaldehyde group at the C6 position of the indole ring opens up a plethora of possibilities for further functionalization. However, achieving regioselectivity at the C6 position can be challenging due to the intrinsic electronic properties of the indole nucleus, which favor electrophilic substitution at the C3 position. This guide explores and contrasts modern synthetic strategies that have been developed to overcome this challenge.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for various methods used in the synthesis of substituted indole-6-carbaldehydes and related C6-functionalized indoles, which can be precursors to the target aldehydes.
| Synthetic Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Transition-Metal Catalysis | ||||||
| Ruthenium-Catalyzed C-H Alkylation | [Ru(p-cymene)Cl2]2 | THF | 120 | 24 | up to 92% | [1] |
| Copper-Catalyzed C-H Arylation | CuO | 1,4-Dioxane | 120 | 24 | - | [1] |
| Directed ortho-Metalation | ||||||
| Lithiation-Formylation | n-BuLi, DMF | THF | -78 to rt | - | - | |
| Boron-Catalyzed Formylation | BF3·OEt2 / TMOF | Neat | rt | 1-5 min | up to 98% | [2][3][4] |
| Brønsted Acid Catalysis | p-Toluenesulfonic acid | Toluene | 30 | 24 | 42-71% | [5] |
| Microwave-Assisted Synthesis | Varies | Varies | 60-170 | 0.1-3 | 70-95% | [6] |
| Palladium-Catalyzed Phosphonylation | Pd(OAc)2 | 1,2-Dichloroethane | 120 | 12 | - |
Note: Yields are highly substrate-dependent. "-" indicates that specific yield data for C6-carbaldehyde synthesis was not explicitly provided in the cited literature, though the method is relevant for C6-functionalization.
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Ruthenium-Catalyzed C-H Alkylation for C6-Functionalization
This method utilizes a ruthenium catalyst and a directing group to achieve C6-alkylation, which can be a precursor for the carbaldehyde.
Materials:
-
N-pyrimidinyl-3-ester-indole substrate
-
[Ru(p-cymene)Cl2]2 (Ruthenium catalyst)
-
KOAc (Potassium acetate)
-
AcOH (Acetic acid)
-
Alkyl halide
-
THF (Tetrahydrofuran)
Procedure:
-
To an oven-dried vial, add the N-pyrimidinyl-3-ester-indole substrate (1.0 equiv.), [Ru(p-cymene)Cl2]2 (5 mol%), KOAc (30 mol%), and AcOH (20 mol%).
-
Evacuate and backfill the vial with argon.
-
Add anhydrous THF as the solvent.
-
Add the alkyl halide (1.5 equiv.).
-
Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the C6-alkylated indole product.[1]
Boron-Catalyzed C-H Formylation
This protocol describes a rapid and efficient formylation of indoles at various positions, including C6, using a boron catalyst.
Materials:
-
Substituted indole
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
Procedure:
-
In a reaction vessel, combine the substituted indole (1.0 equiv.) and trimethyl orthoformate (1.0-1.5 equiv.).
-
Under neat (solvent-free) conditions and at room temperature, add boron trifluoride diethyl etherate (1.0 equiv.) to the mixture.
-
Stir the reaction mixture vigorously for 1-5 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield the formylated indole.[2][3][4]
Brønsted Acid-Catalyzed C6-Functionalization
This method achieves C6-functionalization of 2,3-disubstituted indoles using a Brønsted acid catalyst.
Materials:
-
2,3-disubstituted indole
-
β,γ-unsaturated α-ketoester
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
Procedure:
-
In a sealed tube, dissolve the 2,3-disubstituted indole (1.5 equiv.) and the β,γ-unsaturated α-ketoester (1.0 equiv.) in toluene.
-
Add p-toluenesulfonic acid (20 mol%) to the solution.
-
Heat the reaction mixture at 30 °C for 24 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography to give the C6-functionalized indole.[5]
Synthetic Pathway Visualizations
The following diagrams illustrate the general workflows and logical relationships of the described synthetic routes.
Caption: Ruthenium-catalyzed C6-alkylation pathway.
Caption: Directed ortho-Metalation for C6-formylation.
Caption: Boron-catalyzed C-H formylation workflow.
Conclusion
The synthesis of substituted indole-6-carbaldehydes can be approached through several distinct strategies, each with its own set of advantages and limitations.
-
Transition-metal catalysis , particularly with ruthenium, offers high regioselectivity for the C6 position, but often requires the pre-installation of a directing group.[1]
-
Directed ortho-metalation provides a direct route to C6-formylation but necessitates N-protection and the use of strong organolithium bases.
-
Boron-catalyzed formylation is a remarkably rapid and efficient method that can provide C6-formylated products, although it may yield a mixture of regioisomers requiring separation.[2][3][4]
-
Brønsted acid catalysis presents a metal-free alternative for C6-functionalization, particularly for 2,3-disubstituted indoles.[5]
-
Microwave-assisted synthesis can significantly accelerate reaction times and improve yields for various indole-forming and functionalization reactions.[6]
The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, the scale of the reaction, and the tolerance of functional groups to the reaction conditions. For direct and rapid access, boron-catalyzed formylation is a strong contender, while for complex molecules requiring high regioselectivity, a directing group strategy with transition-metal catalysis may be more appropriate.
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
The Neuroprotective Potential of Indole-6-Carbaldehyde Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of substituted indole-6-carbaldehyde derivatives reveals their promise as multi-target agents against neurodegenerative diseases. This guide synthesizes key experimental findings on their efficacy in Alzheimer's and Parkinson's disease models, offering a comparative look at their performance and mechanistic insights for researchers and drug development professionals.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Within this class, derivatives of indole-6-carbaldehyde have emerged as promising candidates for the treatment of complex neurodegenerative disorders. These compounds are being investigated for their ability to modulate multiple pathological pathways, including cholinergic dysfunction, monoamine oxidase activity, neuroinflammation, and oxidative stress. This guide provides a comparative overview of the efficacy of various 1-methyl-1H-indole-6-carbaldehyde and related indole derivatives based on available preclinical data.
Performance Comparison of Indole Derivatives
The therapeutic potential of indole derivatives in neurodegenerative models is often assessed by their ability to inhibit key enzymes and pathological processes. The following tables summarize the in vitro efficacy of selected indole derivatives against targets relevant to Alzheimer's and Parkinson's diseases.
Cholinesterase Inhibition
Deficits in the neurotransmitter acetylcholine are a hallmark of Alzheimer's disease. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are a major class of drugs used to manage symptoms.
| Compound Class/Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-Thiazolopyrimidine Hybrid (Compound 35) | eeAChE | 0.042 | Donepezil | - |
| Stilbene Amide Derivatives (4a, 4b, 4d) | BuChE | 0.041-0.074 | - | - |
| Diethyl-urea Indole Derivative (Compound 6) | eeAChE | 3.70 | Ladostigil | - |
| Diethyl-urea Indole Derivative (Compound 6) | eqBuChE | 2.82 | Ladostigil | - |
| Thiazole-Piperazine Hybrid (Compound 16) | AChE | 0.151 | - | - |
| Thiazole-Piperazine Hybrid (Compound 16) | BuChE | 0.135 | - | - |
eeAChE: Electric eel acetylcholinesterase; eqBuChE: Equine butyrylcholinesterase. Data from multiple sources.[1][2][3]
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of neurotransmitters like dopamine and serotonin. Their inhibition can be beneficial in both Alzheimer's and Parkinson's diseases.
| Compound Class/Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Diethyl-urea Indole Derivative (Compound 6) | hMAO-A | 4.31 | Ladostigil | - |
| Diethyl-urea Indole Derivative (Compound 6) | hMAO-B | 2.62 | Ladostigil | - |
| Indole-Thiazolopyrimidine Hybrids (Compounds 25, 36, 37) | MAO-B | 0.10-0.14 | Safinamide | - |
| Indolyl-hydantoin Derivative (Compound 66) | MAO-A | 8.23 | - | - |
| Indolylmethyl-thiohydantoin Derivative (Compound 68) | MAO-A | 0.07 | - | - |
hMAO-A/B: human Monoamine Oxidase A/B. Data from multiple sources.[2][4][5]
Neuroprotection and Anti-inflammatory Effects
Beyond enzyme inhibition, the neuroprotective and anti-inflammatory activities of these compounds are crucial for their potential to modify disease progression.
| Compound/Derivative | Neurodegenerative Model | Key Findings |
| NC009-1 (Indole derivative) | MPP+-activated HMC3 microglia | Reduced production of NO, IL-1β, IL-6, and TNF-α; Suppressed NLRP3 inflammasome activation.[6] |
| NC009-1 (Indole derivative) | MPTP-induced mouse model of PD | Ameliorated motor deficits; Increased dopamine levels; Reduced oxidative stress and neuroinflammation.[6] |
| Diethyl-urea Indole Derivative (Compound 6) | MPP+ insult to SH-SY5Y cells | 52.62% neuroprotection at 1 µM.[4] |
| Indole-Phenolic Compounds | H2O2-stimulated SH-SY5Y cells | Average 25% increase in cell viability and reduction in ROS levels.[7] |
Experimental Protocols
The evaluation of these indole derivatives involves a range of standardized in vitro and in vivo assays.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE and BuChE activity. The assay measures the production of thiocholine, which results from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion, the absorbance of which is measured over time. The inhibitory activity of the test compounds is determined by measuring the decrease in the rate of this color change.[8]
Neuroprotection Assays
-
In Vitro Models: Human neuroblastoma SH-SY5Y cells or microglial cells like HMC3 are commonly used.[4][6] Neurotoxicity is induced using agents like 1-methyl-4-phenylpyridinium (MPP+), the toxic metabolite of MPTP, or hydrogen peroxide (H2O2) to mimic the oxidative stress observed in neurodegenerative diseases.[6][7] Cell viability is typically assessed using the MTT assay, and the production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.[7]
-
In Vivo Models: The MPTP-induced mouse model is a well-established paradigm for Parkinson's disease.[6][9] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits that can be quantified through behavioral tests.[9]
Anti-inflammatory Activity Assays
The anti-inflammatory effects are often evaluated by measuring the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in cell culture supernatants or animal brain tissue using methods like ELISA.[6][8] The expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and the NLRP3 inflammasome can be assessed by techniques such as quantitative PCR or Western blotting.[6]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and related derivatives are attributed to their modulation of key signaling pathways involved in neuroinflammation and oxidative stress.
Figure 1: Inhibition of the NLRP3 inflammasome pathway by indole derivatives.
Figure 2: Activation of the NRF2 antioxidant response pathway by indole derivatives.
Conclusion
Derivatives of this compound and related indole structures represent a versatile chemical scaffold for the development of multi-target-directed ligands against neurodegenerative diseases. The available data indicates their potential to concurrently inhibit key enzymes like cholinesterases and monoamine oxidases, while also exerting significant neuroprotective effects through the modulation of neuroinflammatory and oxidative stress pathways. Although the direct investigation of this compound derivatives is still emerging, the broader class of indole-6-carbaldehydes shows considerable promise. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and safety profiles for the treatment of Alzheimer's, Parkinson's, and other related neurodegenerative disorders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, Synthesis, and Bioevaluation of Indole Core Containing 2-Arylidine Derivatives of Thiazolopyrimidine as Multitarget Inhibitors of Cholinesterases and Monoamine Oxidase A/B for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of 1-methyl-1H-indole-6-carbaldehyde based compounds
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Understanding the cross-reactivity profile of indole-based compounds is crucial for developing selective and safe therapeutics. While direct cross-reactivity studies on 1-methyl-1H-indole-6-carbaldehyde based compounds are not extensively available in public literature, this guide provides a comparative analysis of a well-studied class of indole-based kinase inhibitors, the indirubin derivatives, to illustrate the principles and methodologies of such studies.
Data Presentation: Kinase Inhibition Profile of Indirubin Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a series of indirubin derivatives against a panel of five protein kinases. This data provides a quantitative comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
| Compound | DYRK1a (μM) | DYRK2 (μM) | GSK3α (μM) | GSK3β (μM) | CDK5/p25 (μM) |
| Indirubin-3'-oxime | 0.09 | 0.03 | 0.04 | 0.02 | 0.07 |
| 7-Bromoindirubin | 0.12 | 0.04 | 0.03 | 0.01 | 0.05 |
| 6i | >10 | 0.08 | >10 | >10 | >10 |
| 7BIO | 0.02 | 0.01 | 0.01 | 0.005 | 0.02 |
Data extracted from a study on novel indirubin derivatives.[2][3]
Observations:
-
Indirubin-3'-oxime and its 7-bromo derivative show broad activity across the tested kinases.
-
Compound 6i , a 5'-carboxylate substituted indirubin, demonstrates remarkable selectivity for DYRK2, with significantly higher IC50 values for the other kinases in the panel.[3]
-
7BIO, a 7-bromoindirubin-3'-oxime, exhibits high potency against all tested kinases.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cross-reactivity studies. Below are generalized protocols for key experiments in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
Recombinant human kinase
-
Peptide or protein substrate specific to the kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Test compounds (e.g., indirubin derivatives) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay: Western Blot for Phospho-Protein Levels
This assay assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of its downstream target.
-
Materials:
-
Human cell line expressing the target kinase (e.g., HEK293T)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein for loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
Determine the concentration-dependent effect of the compound on target phosphorylation.
-
Visualizations
Signaling Pathway
Caption: Simplified Wnt/β-Catenin signaling pathway highlighting the role of GSK3β.
Experimental Workflow
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
References
Benchmarking New Indole Derivatives Against Known Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of emerging indole derivatives against established neuroprotective agents. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support further research and development in neuroprotective therapeutics.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of novel indole derivatives has been evaluated against known agents such as Edaravone and Citicoline. The primary models for these comparisons involve in vitro assays using the human neuroblastoma cell line, SH-SY5Y, a staple in neurodegenerative disease research. Neurotoxicity is typically induced by agents like amyloid-beta (Aβ) peptides and hydrogen peroxide (H₂O₂), which mimic the pathological stresses observed in neurodegenerative disorders.
In Vitro Neuroprotection Data
The following tables summarize the quantitative data on the neuroprotective effects of new indole derivatives compared to the established neuroprotective agent, Edaravone.
Table 1: Inhibition of Amyloid-β Aggregation
| Compound | Class | IC50 (µM) for Aβ Aggregation Inhibition | Experimental Model |
| Phenoxyindole Derivative 4 | New Indole Derivative | 3.26 | ThT fluorometric assay with Aβ42 |
| Phenoxyindole Derivative 5 | New Indole Derivative | 3.18[1][2] | ThT fluorometric assay with Aβ42 |
| Curcumin | Known Agent (Positive Control) | 11.09[1] | ThT fluorometric assay with Aβ42 |
Table 2: Protection Against Oxidative Stress-Induced Cell Death
| Compound | Class | Concentration | Neurotoxic Insult | Cell Viability (%) | Experimental Model |
| Indole-Phenolic Compound 12 | New Indole Derivative | 30 µM | 500 µM H₂O₂ | 79.98 ± 3.15[3] | SH-SY5Y cells, MTT assay |
| Indole-Phenolic Compound 13 | New Indole Derivative | 30 µM | 500 µM H₂O₂ | 76.93 ± 6.11[3] | SH-SY5Y cells, MTT assay |
| Indole-Phenolic Compound 14 | New Indole Derivative | 30 µM | 500 µM H₂O₂ | 76.18 ± 0.74[3] | SH-SY5Y cells, MTT assay |
| Indole-Phenolic Compound 20 | New Indole Derivative | 30 µM | 500 µM H₂O₂ | 83.69 ± 3.22[3] | SH-SY5Y cells, MTT assay |
| Indole-Phenolic Compound 21 | New Indole Derivative | 30 µM | 500 µM H₂O₂ | 89.41 ± 5.03[3] | SH-SY5Y cells, MTT assay |
| Indole-Phenolic Compound 22 | New Indole Derivative | 30 µM | 500 µM H₂O₂ | 83.59 ± 1.83[3] | SH-SY5Y cells, MTT assay |
| Edaravone | Known Agent | 10-100 µM | 500 µM H₂O₂ | Dose-dependent increase[4] | HT22 cells, CCK-8 assay |
| H₂O₂ alone | Control | 500 µM | 500 µM H₂O₂ | 52.28 ± 1.77[3] | SH-SY5Y cells, MTT assay |
Table 3: Protection Against Amyloid-β-Induced Cytotoxicity
| Compound | Class | Concentration | Neurotoxic Insult | Cell Viability (%) | Experimental Model |
| Phenoxyindole Derivative 8 | New Indole Derivative | at IC50 of anti-Aβ aggregation | Aβ42 | 87.90 ± 3.26[1][2] | SK-N-SH cells, MTT assay |
| Edaravone | Known Agent | 40 µM | Aβ(25-35) | Significantly increased vs. Aβ alone[5][6] | SH-SY5Y cells |
| Indole-Phenolic Compounds | New Indole Derivative | 30 µM | 40 µM Aβ(25-35) | Significantly increased vs. Aβ alone[3] | SH-SY5Y cells, MTT assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used cell line in neurodegenerative disease research.[7]
-
Culture Conditions: Cells are typically cultured in a medium such as MEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: For neuroprotection assays, cells are often pre-treated with the test compounds (new indole derivatives or known agents) for a specific duration (e.g., 1 to 24 hours) before the addition of the neurotoxic agent.
In Vitro Neurotoxicity Models
-
Amyloid-β Induced Toxicity: Aβ peptides, such as Aβ(25-35) or Aβ42, are used to mimic the amyloid pathology of Alzheimer's disease.[3] The peptides are typically aggregated before being added to the cell culture.
-
Oxidative Stress Model: Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress and subsequent cell death, a key feature in many neurodegenerative diseases.[3][8]
Assessment of Neuroprotection
-
Cell Viability (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.
-
Aβ Aggregation (Thioflavin T Assay): The Thioflavin T (ThT) fluorescence assay is used to quantify the formation of amyloid fibrils. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The reduction in ThT fluorescence in the presence of a test compound indicates its ability to inhibit Aβ aggregation.
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay): The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[3]
Visualizing the Mechanisms
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the benchmarking of these neuroprotective agents.
Caption: General mechanism of neuroprotection against oxidative stress.
Caption: Experimental workflow for in vitro neuroprotection assay.
Caption: The Nrf2/ARE signaling pathway activated by Edaravone.[5]
References
- 1. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-methyl-1H-indole-6-carbaldehyde: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of 1-methyl-1H-indole-6-carbaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
I. Hazard and Safety Overview
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. Safety Data Sheets (SDS) indicate that this compound causes serious eye irritation and is harmful to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative to prevent its release into the environment by avoiding disposal down the drain or in regular trash[1][3][4][5].
Key Safety Data:
| Parameter | Value | Reference |
| Physical State | Solid | [2] |
| GHS Hazard Statements | H319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects | [1][2] |
| GHS Precautionary Statements | P273: Avoid release to the environmentP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [3] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx) | [3] |
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn to minimize exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and long-sleeved clothing are mandatory.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to neutralize the chemical in the lab without a validated and approved protocol, as this could create other hazardous byproducts[4].
1. Waste Segregation:
-
Solid Waste: Collect unadulterated, non-reusable solid this compound and any contaminated disposable lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container[4].
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other incompatible waste streams[4].
2. Waste Container Labeling:
Properly label all waste containers with the following information[6][7]:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (avoid abbreviations)
-
The approximate concentration and quantity (mass or volume) of the waste.
-
The date when the waste was first added to the container.
-
The primary hazard(s) associated with the waste (e.g., "Irritant," "Environmental Hazard").
3. Storage of Waste:
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[3][4][8].
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure containers are kept tightly closed except when adding waste[3][9].
-
Use secondary containment, such as a chemical-resistant tray, to mitigate any potential leaks or spills.
-
Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions[3].
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow your institution's specific procedures for waste pickup requests.
IV. Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Control and Contain: If it is safe to do so, prevent the spread of the solid material. Avoid generating dust.
-
Cleanup: For small spills, carefully sweep up the solid material and place it into a designated hazardous waste container[3]. Use absorbent pads for liquid spills.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Experimental Protocols
Attempting to chemically neutralize or degrade this compound in a laboratory setting without validated and published protocols is not recommended. Such actions can be hazardous and may produce byproducts of unknown toxicity[4]. The standard and safest procedure is to transfer the chemical waste to a licensed hazardous waste disposal facility via your institution's EHS department. While commercial products exist for the neutralization of some aldehydes like formalin and glutaraldehyde, their efficacy and safety for this specific compound have not been established[2][10][11][12].
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. Aldex Aldehyde Disposal Liquid | TDSC.com [tdsc.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ethz.ch [ethz.ch]
- 10. archtechnochem.com [archtechnochem.com]
- 11. archtechnochem.com [archtechnochem.com]
- 12. wastewise.com [wastewise.com]
Personal protective equipment for handling 1-methyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 1-methyl-1H-indole-6-carbaldehyde in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. The primary known hazards are serious eye irritation and long-lasting harmful effects on aquatic life[1].
1.1. Recommended Personal Protective Equipment
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses | Must have side-shields and conform to EN166 (EU) or NIOSH (US) standards[1]. |
| Skin Protection | Gloves | Butyl or Neoprene gloves are recommended for handling aldehydes. Natural rubber may offer fair protection[2][3]. Always inspect gloves for integrity before use. |
| Lab Coat | A standard laboratory coat should be worn to protect against incidental skin contact. | |
| Respiratory Protection | Dust Mask | A type N95 (US) or equivalent dust mask should be used to avoid inhalation of dust particles, especially when handling the solid form[4]. |
1.2. Hazard Summary
| Hazard Statement | GHS Classification | Source |
| Causes serious eye irritation | Eye Irrit. 2 | [5] |
| Harmful to aquatic life with long lasting effects | Aquatic Chronic 3 | [1][5] |
| May cause respiratory irritation | STOT SE 3 | [4] |
| Causes skin irritation | Skin Irrit. 2 | [6] |
Operational and Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
2.1. Pre-Handling Checklist
-
Ensure an eyewash station and safety shower are readily accessible.
-
Verify that all required PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for any new or updated information.
-
Prepare all necessary equipment and reagents before handling the chemical.
2.2. Step-by-Step Handling Protocol
-
Work Area Preparation : Conduct all work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing and Transfer : If handling the solid, minimize dust formation during weighing and transfer[7]. Use a spatula and a weighing boat.
-
In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.
Emergency and First Aid Measures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][7]. Seek medical attention if irritation persists. |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention[7]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention[7]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7]. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Chemical Waste : Dispose of this compound and any contaminated materials in a designated hazardous waste container.
-
Contaminated PPE : Used gloves and other disposable PPE should be disposed of as hazardous waste.
-
Regulations : All waste disposal must be in accordance with local, regional, and national hazardous waste regulations[7]. Do not release into the environment[1].
Logical Workflow for Handling
The following diagram illustrates the standard operating procedure for safely handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. 1-甲基吲哚-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Methyl-1H-indole-6-carboxaldehyde 97 21005-45-8 [sigmaaldrich.com]
- 6. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
